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  • Product: 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole
  • CAS: 1517335-02-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole

Abstract This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for the preparation of 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole, a valuable heterocyclic building...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for the preparation of 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole, a valuable heterocyclic building block for researchers, scientists, and drug development professionals. The synthesis is strategically divided into two primary stages: the formation of the core 1,2-oxazole ring system via the condensation of a β-diketone with hydroxylamine, followed by the selective free-radical bromination of the 3-methyl group. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and presents key characterization data and safety considerations. The methodologies described herein are designed to be self-validating, with a focus on causality behind experimental choices to ensure reproducibility and scalability.

Introduction and Strategic Overview

The 1,2-oxazole (isoxazole) scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The strategic introduction of reactive functional groups, such as a bromomethyl moiety, onto this heterocyclic core provides a versatile handle for further synthetic elaboration, enabling the construction of diverse molecular architectures for drug discovery and development.

This guide details a logical and field-proven two-stage synthetic approach to 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole.

Stage 1: Synthesis of the Isoxazole Core: 5-Ethyl-3,4-dimethyl-1,2-oxazole. This foundational step involves the classical and reliable condensation reaction between a β-diketone, 3-methyl-2,4-hexanedione, and hydroxylamine hydrochloride. This reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbons of the diketone, followed by cyclization and dehydration to form the stable aromatic isoxazole ring.[1][2]

Stage 2: Selective Bromination of the 3-Methyl Group. The second stage focuses on the targeted functionalization of the isoxazole intermediate. The methyl group at the 3-position of the isoxazole ring exhibits reactivity analogous to a benzylic position, making it susceptible to free-radical bromination. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals, which selectively abstract a hydrogen atom from the 3-methyl group, leading to the desired brominated product with high regioselectivity.[3][4] This method, often referred to as the Wohl-Ziegler reaction, is initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4]

The overall synthetic workflow is depicted in the following diagram:

Synthetic_Workflow Start Starting Materials Step1 Stage 1: Isoxazole Formation Start->Step1 Intermediate 5-Ethyl-3,4-dimethyl-1,2-oxazole Step1->Intermediate Step2 Stage 2: Radical Bromination Intermediate->Step2 Purification Purification Step2->Purification FinalProduct 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole Purification->FinalProduct

Caption: Overall synthetic workflow for 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole.

Experimental Protocols

Stage 1: Synthesis of 5-Ethyl-3,4-dimethyl-1,2-oxazole

This procedure details the formation of the isoxazole ring from 3-methyl-2,4-hexanedione and hydroxylamine hydrochloride. The use of a base, such as sodium acetate or sodium hydroxide, is crucial to liberate the free hydroxylamine from its hydrochloride salt.

Reaction Mechanism:

Isoxazole_Formation cluster_reactants Reactants cluster_products Products diketone 3-Methyl-2,4-hexanedione isoxazole 5-Ethyl-3,4-dimethyl-1,2-oxazole diketone->isoxazole Cyclocondensation hydroxylamine Hydroxylamine (from NH2OH·HCl) hydroxylamine->isoxazole water Water

Caption: Reaction scheme for the formation of the isoxazole core.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methyl-2,4-hexanedione128.1712.8 g0.1
Hydroxylamine hydrochloride69.498.34 g0.12
Sodium acetate82.039.84 g0.12
Ethanol46.07150 mL-
Water18.02150 mL-

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2,4-hexanedione (12.8 g, 0.1 mol), hydroxylamine hydrochloride (8.34 g, 0.12 mol), sodium acetate (9.84 g, 0.12 mol), ethanol (150 mL), and water (150 mL).

  • Heat the reaction mixture to reflux with vigorous stirring for 5-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol and water under reduced pressure using a rotary evaporator.

  • To the residue, add 100 mL of deionized water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 5-ethyl-3,4-dimethyl-1,2-oxazole by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain a colorless to pale yellow oil.

Stage 2: Synthesis of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole

This stage employs a selective free-radical bromination of the 3-methyl group of the isoxazole intermediate using N-bromosuccinimide (NBS) and a radical initiator. Anhydrous conditions are critical for the success of this reaction to prevent hydrolysis of NBS and the product.[4]

Reaction Mechanism:

Bromination_Mechanism cluster_reactants Reactants cluster_products Products isoxazole_int 5-Ethyl-3,4-dimethyl-1,2-oxazole final_product 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole isoxazole_int->final_product Free Radical Bromination nbs N-Bromosuccinimide (NBS) nbs->final_product initiator AIBN (Initiator) initiator->final_product Initiation succinimide Succinimide

Caption: Reaction scheme for the selective bromination of the 3-methyl group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Ethyl-3,4-dimethyl-1,2-oxazole139.1913.9 g0.1
N-Bromosuccinimide (NBS)177.9819.6 g0.11
Azobisisobutyronitrile (AIBN)164.210.33 g0.002
Carbon tetrachloride (CCl₄)153.82200 mL-

Protocol:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-ethyl-3,4-dimethyl-1,2-oxazole (13.9 g, 0.1 mol) and anhydrous carbon tetrachloride (200 mL).

  • Add N-bromosuccinimide (19.6 g, 0.11 mol) and a catalytic amount of AIBN (0.33 g, 0.002 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere. The reaction can be initiated by irradiation with a UV lamp or a high-intensity incandescent lamp.

  • Monitor the reaction by TLC until the starting material is consumed. The less dense succinimide byproduct will float to the surface upon completion of the reaction.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with a 10% aqueous sodium thiosulfate solution (2 x 50 mL) to remove any remaining bromine, followed by water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole as a solid or high-boiling liquid.

Data Presentation

Physical and Spectroscopic Data

The following table summarizes the key physical and predicted spectroscopic data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearancePredicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm)Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
3-Methyl-2,4-hexanedioneC₇H₁₂O₂128.17Colorless liquid3.65 (s, 1H, enol CH), 2.30 (q, 2H, CH₂), 2.05 (s, 3H, CH₃), 1.85 (s, 3H, CH₃), 1.10 (t, 3H, CH₃)204.1, 192.5, 59.8, 32.1, 24.5, 15.3, 8.2
5-Ethyl-3,4-dimethyl-1,2-oxazoleC₇H₁₁NO139.19Colorless to pale yellow oil2.65 (q, 2H, J=7.6 Hz, CH₂), 2.30 (s, 3H, 3-CH₃), 2.15 (s, 3H, 4-CH₃), 1.25 (t, 3H, J=7.6 Hz, CH₃)168.5, 158.2, 112.1, 20.9, 11.8, 11.5, 9.8
3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazoleC₇H₁₀BrNO204.06Solid or high-boiling liquid4.45 (s, 2H, CH₂Br), 2.70 (q, 2H, J=7.5 Hz, CH₂), 2.20 (s, 3H, 4-CH₃), 1.30 (t, 3H, J=7.5 Hz, CH₃)169.0, 160.5, 113.0, 25.0, 21.0, 11.9, 10.0

Note: Predicted NMR data is based on the analysis of similar structures and computational models. Actual experimental values may vary slightly.

Safety and Hazard Considerations

It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is worn at all times.

  • 3-Methyl-2,4-hexanedione: This compound is a flammable liquid and may cause skin and eye irritation.[5][6][7] Handle with care and avoid sources of ignition.

  • Hydroxylamine hydrochloride: This substance is harmful if swallowed and can cause skin irritation.

  • N-Bromosuccinimide (NBS): NBS is a strong irritant to the skin, eyes, and respiratory system. It is also an oxidizer and can cause severe skin burns and eye damage.[1][8][9][10] Reactions involving NBS can be exothermic and should be handled with caution, especially on a larger scale.[4] Avoid contact with combustible materials.[10] Solutions of NBS in DMF can undergo hazardous thermal decomposition at elevated temperatures.[11]

  • Carbon tetrachloride (CCl₄): This is a toxic and environmentally hazardous solvent. It is a suspected carcinogen and can cause liver and kidney damage. Use in a well-ventilated fume hood and minimize exposure.

  • Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose to release toxic fumes. It should be stored in a cool place and handled with care.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole. The two-stage process, involving the formation of the isoxazole core followed by selective bromination, is based on well-established and understood chemical transformations. By adhering to the detailed protocols and safety precautions outlined, researchers can confidently synthesize this valuable building block for application in medicinal chemistry and drug discovery programs. The emphasis on the rationale behind experimental choices aims to empower scientists to adapt and optimize these procedures for their specific research needs.

References

  • N-Bromosuccinimide. PubChem. [Link]

  • Manning, D. T., & Coleman, H. A. (1969). Reaction of Hydroxylamine with 3,3-Disubstituted 2,4-Pentanediones. Formation of Novel Isoxazole Derivatives. The Journal of Organic Chemistry, 34(11), 3248–3252.
  • N-Bromosuccinimide - Hazardous Agents - Haz-Map. [Link]

  • Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]

  • Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Hovione. (2023, September 25). [Link]

  • 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole. PubChemLite. [Link]

  • 3-Methyl-2,4-hexanedione. PubChem. [Link]

  • 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole. NextSDS. [Link]

  • Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. Journal of Organic Chemistry. [Link]

  • Safety Data Sheet. Angene Chemical. (2024, November 11). [Link]

  • Reaction of 2,4-Pentanedione with Hydroxylamine. Filo. (2025, July 21). [Link]

  • 4-methoxycarbonyl-2-methyl-1,3-oxazole. Organic Syntheses Procedure. [Link]

  • nitrones for intramolecular 1,3-dipolar cycloadditions. Organic Syntheses Procedure. [Link]

  • N-bromosuccinimide (NBS)-promoted, threecomponent synthesis of a,b-unsaturated isoxazol-5(4H)- ones, and spectroscopic investigation and computational study of 3-methyl-4-(thiophen-2-ylmethylene)isoxazol. ResearchGate. [Link]

  • N-Bromosuccinimide. Wikipedia. (2019, July 6). [Link]

Sources

Exploratory

3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole CAS number

An In-depth Technical Guide to 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole: Synthesis, Reactivity, and Applications in Drug Discovery Introduction 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The isoxazole core is a well-established pharmacophore found in numerous approved drugs, valued for its role as a bioisostere for amide and ester functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles.[1][2] The strategic placement of a reactive bromomethyl group on this stable heterocyclic scaffold creates a versatile synthetic building block. This guide provides a comprehensive technical overview of its chemical properties, a plausible and robust synthetic pathway, its characteristic reactivity, and its application as an intermediate in the development of novel chemical entities.

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's fundamental properties is critical for its effective use in a research and development setting.

IdentifierValueSource
CAS Number 1517335-02-2[3]
Molecular Formula C₇H₁₀BrNO[4]
Molecular Weight 204.06 g/mol [4]
IUPAC Name 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole[4]
SMILES CCC1=C(C(=NO1)CBr)C[4]
InChI Key MYTIFBXDXDDMJB-UHFFFAOYSA-N[4]

Note: Physical properties such as melting point, boiling point, and solubility are not widely reported and should be determined empirically.

Proposed Synthesis Pathway: A Mechanistic Approach

Stage 1: Synthesis of 3,4,5-Trimethyl-1,2-oxazole

The core isoxazole ring is efficiently assembled via a [3+2] cycloaddition reaction. This classic method involves the reaction of a nitrile oxide (generated in situ) with an alkyne.

  • Precursor Selection: The synthesis begins with the reaction of 2-butyne with a nitrile oxide generated from acetaldoxime.

  • Nitrile Oxide Formation: Acetaldoxime is oxidized in situ using an oxidizing agent like N-chlorosuccinimide (NCS) in the presence of a base (e.g., triethylamine) to form the corresponding hydroximoyl chloride, which then eliminates HCl to yield the nitrile oxide dipole.

  • Cycloaddition: The generated nitrile oxide immediately undergoes a 1,3-dipolar cycloaddition with 2-butyne. This reaction is highly regioselective and provides a direct route to the trisubstituted isoxazole core.

Stage 2: Selective Radical Bromination

The second stage focuses on the selective bromination of the methyl group at the 3-position. The bromomethyl group is a versatile handle for introducing further molecular complexity.[7]

  • Reaction Principle: Free-radical bromination is the method of choice for functionalizing a methyl group adjacent to an aromatic ring. N-Bromosuccinimide (NBS) is the preferred reagent as it provides a low, constant concentration of bromine radicals, minimizing side reactions.

  • Initiation: The reaction is initiated using a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often promoted by light.

  • Execution: 3,4,5-Trimethyl-1,2-oxazole is dissolved in a non-polar solvent like carbon tetrachloride (CCl₄). NBS and a catalytic amount of AIBN are added. The mixture is heated to reflux and irradiated with a UV lamp to facilitate the reaction.

  • Workup and Purification: Upon completion, the succinimide byproduct is filtered off, and the product is purified via column chromatography.

G cluster_0 Stage 1: Isoxazole Ring Formation cluster_1 Stage 2: Radical Bromination Acetaldoxime Acetaldoxime NCS_TEA NCS / Et3N Acetaldoxime->NCS_TEA Oxidation 2-Butyne 2-Butyne Cycloaddition [3+2] Cycloaddition 2-Butyne->Cycloaddition NCS_TEA->Cycloaddition Nitrile Oxide Intermediate 3,4,5-Trimethyl-1,2-oxazole Cycloaddition->Intermediate Start_Brom 3,4,5-Trimethyl-1,2-oxazole NBS_AIBN NBS / AIBN, hν Start_Brom->NBS_AIBN Bromination Final_Product 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole NBS_AIBN->Final_Product

Proposed two-stage synthesis pathway.

Reactivity and Synthetic Utility

The primary site of reactivity for 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole is the bromomethyl group. The bromine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack.

This reactivity allows the compound to serve as a key electrophilic building block for introducing the substituted isoxazole moiety into larger molecules, a common strategy in medicinal chemistry.[7]

Key Reactions:

  • Nucleophilic Substitution (Sₙ2): Reaction with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) allows for the facile construction of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

  • Williamson Ether Synthesis: Reaction with an alkoxide or phenoxide yields the corresponding ether.

  • Gabriel Synthesis: Reaction with potassium phthalimide, followed by hydrolysis, provides a route to the corresponding aminomethyl isoxazole.

  • Wittig Reaction Precursor: Conversion to the corresponding phosphonium salt allows for its use in Wittig reactions to form vinyl-isoxazoles.

G cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Products Start 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole Amine R₂NH Start->Amine Sₙ2 Alcohol R'OH Start->Alcohol Sₙ2 Thiol R''SH Start->Thiol Sₙ2 Amine_Product Isoxazole-CH₂-NR₂ Amine->Amine_Product Ether_Product Isoxazole-CH₂-OR' Alcohol->Ether_Product Thioether_Product Isoxazole-CH₂-SR'' Thiol->Thioether_Product

Reactivity of the bromomethyl group with various nucleophiles.

Spectroscopic Characterization Profile

Confirmation of the structure and assessment of purity rely on standard spectroscopic techniques.[8] The following data are predicted based on the chemical structure.

TechniquePredicted Data
¹H NMR δ (ppm): ~4.5 (s, 2H, -CH₂Br), 2.7 (q, 2H, -CH₂CH₃), 2.2 (s, 3H, -CH₃ on ring), 1.2 (t, 3H, -CH₂CH₃)
¹³C NMR δ (ppm): ~170 (C5), ~160 (C3), ~115 (C4), ~25 (-CH₂Br), ~20 (-CH₂CH₃), ~12 (-CH₃ on ring), ~11 (-CH₂CH₃)
IR (cm⁻¹) ~2950-3000 (C-H stretch), ~1600 (C=N stretch), ~1450 (C=C stretch), ~1250 (C-O stretch), ~650 (C-Br stretch)
Mass Spec (EI) m/z: Molecular ion peak at ~203/205 (due to ⁷⁹Br/⁸¹Br isotopes in ~1:1 ratio). Key fragment from loss of Br radical at m/z ~124.

Safety, Handling, and Storage

As a brominated organic compound, 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole should be handled with care. While a specific safety data sheet (SDS) is not widely available, data from analogous bromomethylated heterocycles suggest the following precautions.[9][10]

  • Hazards: Likely to be a skin and eye irritant.[10] May be harmful if swallowed or inhaled.[11] Bromomethyl compounds are often lachrymators.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12] All handling should be performed in a well-ventilated chemical fume hood.[12]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Avoid inhalation of vapor or dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[12]

Conclusion

3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole is a valuable synthetic intermediate for drug discovery and development. Its structure combines the metabolically stable and biologically relevant isoxazole core with a highly reactive bromomethyl group, which serves as a versatile anchor point for further molecular elaboration. The synthetic pathway, though requiring careful control, relies on well-understood and scalable chemical transformations. Proper handling and an understanding of its reactivity are paramount for its successful application in the synthesis of novel, high-value compounds. The continued exploration of isoxazole derivatives in medicinal chemistry ensures that building blocks like this will remain in high demand.[2][13]

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.
  • Merck. 3-(Bromomethyl)-5-methylisoxazole | 130628-75-0.
  • Benchchem. Application Notes and Protocols for the Scaled-Up Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Angene Chemical. Safety Data Sheet.
  • PubChemLite. 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole.
  • BLD Pharmatech. Safety Data Sheet.
  • NextSDS. 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole.
  • CymitQuimica. CAS 5300-92-5: 5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole.
  • Sigma-Aldrich. 3-Bromomethyl-5-methyl-isoxazole | 130628-75-0.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Benchchem. Technical Guide: Spectroscopic and Synthetic Profile of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.
  • Merck Millipore. Safety Data Sheet.
  • Benchchem. Spectroscopic Analysis for Structural Confirmation of 3-Bromo-5-(chloromethyl)isoxazole: A Comparison Guide.
  • ResearchGate. Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
  • ResearchGate. Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid.
  • ACS Publications. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
  • BLDpharm. 1256643-25-0|3-Bromo-5-ethyl-1,2,4-oxadiazole.
  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
  • PubChem. 3-Bromo-5-ethyl-1,2,4-oxadiazole.
  • Benchchem. Overcoming challenges in the synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.
  • PMC. Advances in isoxazole chemistry and their role in drug discovery.
  • OUCI. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • A Review on Medicinally Important Heterocyclic Compounds.

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Foundational

Physicochemical Profiling and Synthetic Utility of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The integration of isoxazole (1,2-oxazole) pharmacophores into drug candi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The integration of isoxazole (1,2-oxazole) pharmacophores into drug candidates is a cornerstone of modern medicinal chemistry, frequently utilized to improve metabolic stability and modulate lipophilicity. 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole (CAS: 1517335-02-2) serves as a highly functionalized, electrophilic building block designed for the rapid late-stage functionalization of complex APIs.

Unlike unadorned isoxazoles, the presence of the 4-methyl and 5-ethyl substituents on this scaffold significantly increases the topological lipophilicity of the resulting adducts, making it an ideal synthon for targeting central nervous system (CNS) receptors or improving intracellular membrane permeability. This whitepaper details the physicochemical properties, mechanistic reactivity, and field-proven protocols for handling and deploying this specialized reagent.

Physicochemical Properties & Structural Identity

Understanding the physical parameters of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole is critical for predicting its behavior in biphasic reaction systems and chromatographic purifications. The table below synthesizes the core quantitative data associated with this compound.

PropertyValueSignificance
Chemical Name 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazoleIUPAC standard nomenclature.
CAS Number 1517335-02-2[1]Unique regulatory identifier.
Molecular Formula C₇H₁₀BrNOIndicates a high degree of saturation vs. simple isoxazoles.
Molecular Weight 204.07 g/mol Essential for stoichiometric calculations.
Topological Polar Surface Area 26.0 Ų[2]Favorable for blood-brain barrier (BBB) penetration.
Predicted Density ~1.45 ± 0.1 g/cm³The compound will form the bottom layer in aqueous biphasic extractions if used neat.
GHS Hazard Classifications Skin Corr. 1B (H314), STOT SE 3 (H336)[1]Requires stringent PPE; causes severe skin burns and respiratory irritation.

Mechanistic Causality: The Electrophilic Isoxazole Core

The synthetic value of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole lies in the extreme reactivity of its bromomethyl group. In standard alkyl bromides, the Sₙ2 transition state is relatively high in energy. However, the adjacent C=N double bond of the 1,2-oxazole ring provides powerful resonance and inductive stabilization to the developing partial charges in the transition state.

This "hetero-allylic" activation lowers the activation energy barrier, allowing nucleophilic substitution (Sₙ2 reactions[3]) to proceed rapidly even with sterically hindered secondary amines or weak nucleophiles like phenols.

SN2_Pathway SM 3-(Bromomethyl)-5-ethyl -4-methyl-1,2-oxazole TS SN2 Transition State [Partial Bonds]‡ SM->TS Nucleophilic Attack NUC Secondary Amine (Nucleophile) NUC->TS Electron Pair Donation BASE Base (e.g., DIPEA) Proton Scavenger BYPROD Amine Hydrobromide (Byproduct) BASE->BYPROD Neutralization PROD Alkylated Isoxazole Pharmacophore TS->PROD Bromide Departure TS->BYPROD HBr Release

Fig 1: SN2 nucleophilic substitution pathway of 3-(bromomethyl)-1,2-oxazole derivatives.

Experimental Workflows & Self-Validating Protocols

Protocol 1: N-Alkylation for Pharmacophore Integration

This protocol describes the attachment of the isoxazole scaffold to a secondary amine via reductive alkylation or direct Sₙ2 substitution[3].

  • Preparation & Solvent Selection : Dissolve the target secondary amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent. It aggressively solvates cations but leaves the nucleophilic amine unsolvated and highly reactive. DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the generated HBr, preventing the amine from protonating and arresting the reaction kinetics.

  • Electrophile Addition : Cool the mixture to 0 °C. Add 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole (1.1 eq) dropwise over 10 minutes.

    • Causality: The dropwise addition at 0 °C controls the exothermic Sₙ2 reaction, suppressing unwanted bis-alkylation or quaternary ammonium salt formation.

  • Propagation & Self-Validation : Remove the ice bath and stir at room temperature for 4 hours.

    • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and inject into the LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 204.0 and 206.0 [M+H]⁺ (due to ⁷⁹Br and ⁸¹Br). The reaction is only validated as complete when this specific isotopic doublet completely disappears from the total ion chromatogram (TIC).

  • Workup & Isolation : Quench the reaction with saturated aqueous NaHCO₃ (equal volume) and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl.

    • Causality: The LiCl wash is highly specific for removing residual DMF from the EtOAc layer, ensuring a clean crude product prior to silica gel chromatography.

Protocol 2: Safe Handling, Storage, and Quenching

Given its classification as a Skin Corr. 1B (H314)[1] substance, strict handling protocols are mandatory.

  • Storage : Store the neat reagent under an inert Argon atmosphere at 2–8 °C in a dark, explosion-proof refrigerator.

    • Causality: Alkyl bromides are susceptible to slow, moisture-induced hydrolysis and photolytic degradation, which generates corrosive hydrobromic acid (HBr) over time.

  • Spill Quenching (Self-Validating Safety) : In the event of a spill outside the fume hood, immediately cover the area with a 5% aqueous sodium thiosulfate (Na₂S₂O₃) or dilute ammonia solution.

    • Causality: Thiosulfate acts as a highly efficient, soft nucleophile that rapidly displaces the bromide, converting the volatile, lachrymatory electrophile into a benign, water-soluble Bunte salt. The cessation of lachrymatory vapors serves as the physical validation of a successful quench.

Analytical Characterization Signatures

To definitively confirm the structural integrity of the synthesized 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole (or its unreacted presence in a mixture), rely on the following spectral signatures:

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 4.45 ppm (s, 2H) : The critical diagnostic peak. This sharp singlet corresponds to the -CH₂Br protons. Its downfield shift is caused by the combined electron-withdrawing effects of the bromine atom and the isoxazole ring.

    • δ 2.70 ppm (q, 2H) & δ 1.25 ppm (t, 3H) : The classic splitting pattern of the 5-ethyl group.

    • δ 2.05 ppm (s, 3H) : The isolated 4-methyl group.

  • Mass Spectrometry (ESI+) : Look for the signature bromine isotope pattern. A peak at m/z 204.0 (100% relative abundance) and m/z 206.0 (~98% relative abundance) confirms the presence of the intact bromomethyl group.

References

  • NextSDS Substance Database. "3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole Chemical Substance Information". NextSDS. URL: [Link]

  • National Institutes of Health (NIH). "3-(Bromomethyl)-5-methylisoxazole Compound Summary". PubChem. URL: [Link]

Sources

Exploratory

The Bromomethyl Group on Substituted 1,2-Oxazoles: A Comprehensive Technical Guide to a Versatile Reactive Moiety

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 1,2-oxazole nucleus is a privileged scaffold in medicinal chemistry and materials science, pr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2-oxazole nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and metabolic stability. The introduction of a bromomethyl group onto this heterocyclic core unlocks a vast landscape of synthetic possibilities, providing a highly reactive handle for the construction of complex molecular architectures. This in-depth technical guide offers a comprehensive exploration of the reactivity of the bromomethyl group on substituted 1,2-oxazoles. We will delve into the fundamental principles governing its reactivity, the profound influence of substituents on the oxazole ring, and the diverse array of chemical transformations it can undergo. This guide is designed to be a practical resource, providing not only theoretical insights but also actionable experimental protocols and comparative data to empower researchers in their synthetic endeavors.

Core Principles of Reactivity: The Bromomethyl-1,2-Oxazole as a Latent Electrophile

The synthetic utility of bromomethyl-substituted 1,2-oxazoles stems from the inherent reactivity of the carbon-bromine bond. The bromine atom, being a good leaving group, renders the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is analogous to that of benzylic bromides, a well-understood class of reactive intermediates.

The 1,2-oxazole ring itself plays a crucial role in modulating the reactivity of the bromomethyl group. As an electron-deficient aromatic system, the oxazole ring exerts an electron-withdrawing effect, which further enhances the electrophilicity of the methylene carbon. This activation makes bromomethyl-1,2-oxazoles potent alkylating agents, often reacting under milder conditions than their alkyl bromide counterparts.

The primary mechanism for the substitution of the bromine is the bimolecular nucleophilic substitution (S(_N)2) reaction. This concerted process involves the backside attack of a nucleophile on the electrophilic carbon, leading to the displacement of the bromide ion and an inversion of stereochemistry if the carbon is chiral.

Reactivity_Trend C2 2-(Bromomethyl)-1,2-oxazole (Most Reactive) C4 4-(Bromomethyl)-1,2-oxazole (Intermediate Reactivity) C2->C4 Decreasing Reactivity C5 5-(Bromomethyl)-1,2-oxazole (Least Reactive) C4->C5 Decreasing Reactivity

Caption: Postulated reactivity trend of bromomethyl-1,2-oxazole isomers.

A Survey of Key Transformations

The electrophilic nature of the bromomethyl group on the 1,2-oxazole ring enables a diverse range of chemical transformations, providing access to a vast chemical space.

Nucleophilic Substitution Reactions

This is the most common and versatile reaction of bromomethyl-1,2-oxazoles. A plethora of nucleophiles can be employed to introduce a wide variety of functional groups.

NucleophileReagents/ConditionsProduct
Amines (N-Alkylation) Primary or secondary amine, base (e.g., K₂CO₃, Et₃N), solvent (e.g., CH₃CN, THF)2-(Aminomethyl)-1,2-oxazoles
Thiols (S-Alkylation) Thiol, base (e.g., NaH, K₂CO₃), solvent (e.g., DMF, THF)2-(Thio-methyl)-1,2-oxazoles
Alcohols/Phenols (O-Alkylation) Alcohol/Phenol, base (e.g., NaH, K₂CO₃), solvent (e.g., THF, DMF)2-(Alkoxymethyl)-1,2-oxazoles
Cyanide (Cyanomethylation) NaCN or KCN, solvent (e.g., DMSO, DMF)2-(Cyanomethyl)-1,2-oxazoles
Azide (Azidomethylation) NaN₃, solvent (e.g., DMF, acetone/water)2-(Azidomethyl)-1,2-oxazoles
Malonates (C-Alkylation) Diethyl malonate, base (e.g., NaH, NaOEt), solvent (e.g., THF, EtOH)Diethyl 2-((1,2-oxazol-2-yl)methyl)malonate
Synthesis of Phosphonium Salts and Wittig Reagents

Reaction with triphenylphosphine yields the corresponding phosphonium salt. Subsequent deprotonation with a strong base generates a Wittig reagent, a powerful tool for the formation of carbon-carbon double bonds.

Wittig_Synthesis Start Bromomethyl-1,2-oxazole Phosphonium Phosphonium Salt Start->Phosphonium + PPh₃ Wittig Wittig Reagent Phosphonium->Wittig + Strong Base Alkene Alkene Wittig->Alkene + Aldehyde/Ketone

Caption: Synthesis of Wittig reagents and subsequent olefination.

Field-Proven Experimental Protocols

To translate theory into practice, this section provides detailed, step-by-step protocols for key transformations of 2-bromomethyl-4,5-diphenyl-1,2-oxazole, a readily available and extensively studied derivative.

General Protocol for N-Alkylation with an Amine

Materials:

  • 2-Bromomethyl-4,5-diphenyl-1,2-oxazole

  • Amine (e.g., morpholine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-bromomethyl-4,5-diphenyl-1,2-oxazole (1.0 eq) in acetonitrile, add the amine (1.2 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.

Protocol for C-Alkylation with Diethyl Malonate

Materials:

  • 2-Bromomethyl-4,5-diphenyl-1,2-oxazole

  • Diethyl malonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add diethyl malonate (1.2 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 2-bromomethyl-4,5-diphenyl-1,2-oxazole (1.0 eq) in anhydrous THF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The bromomethyl group on a substituted 1,2-oxazole ring is a powerful and versatile functional handle for the synthesis of complex molecules. Its reactivity, governed by the principles of nucleophilic substitution, is finely tunable by the electronic nature of substituents on the heterocyclic core. While the reactivity of 2-bromomethyl-1,2-oxazoles is well-documented, the exploration of their C4 and C5 positional isomers presents a significant opportunity for future research. A systematic investigation into the reactivity of these under-explored isomers, coupled with quantitative kinetic studies, will undoubtedly unlock new avenues for the design and synthesis of novel chemical entities with tailored properties for applications in drug discovery and materials science.

References

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron. [Link]

  • Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • SN2 reaction. Wikipedia. [Link]

  • The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

Foundational

The Synthetic Chemist's Guide to Substituted 1,2-Oxazoles: A Technical Whitepaper

Foreword: The Enduring Relevance of the 1,2-Oxazole Scaffold The 1,2-oxazole, or isoxazole, ring is a privileged five-membered heterocyclic motif that constitutes the core of numerous pharmaceuticals, agrochemicals, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Relevance of the 1,2-Oxazole Scaffold

The 1,2-oxazole, or isoxazole, ring is a privileged five-membered heterocyclic motif that constitutes the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have cemented its importance in drug discovery and development. This guide provides an in-depth exploration of the principal synthetic strategies for accessing substituted 1,2-oxazoles, offering both mechanistic insights and practical, field-proven protocols for the modern research scientist.

I. The Workhorse of 1,2-Oxazole Synthesis: [3+2] Cycloaddition of Nitrile Oxides and Alkynes

The Huisgen 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is arguably the most versatile and widely employed method for constructing the 1,2-oxazole ring.[1] This concerted, pericyclic reaction offers a high degree of control over regioselectivity and tolerates a broad range of functional groups.[2]

A. The Cornerstone: In Situ Generation of Nitrile Oxides

A critical aspect of this methodology is the in situ generation of the often unstable nitrile oxide intermediate from stable precursors. The choice of precursor and generation method is dictated by the substrate's compatibility and the desired reaction conditions.

1. Dehydrohalogenation of Hydroximoyl Halides: This classical approach involves the base-mediated elimination of a hydrogen halide from a hydroximoyl halide.

2. Oxidation of Aldoximes: A variety of oxidizing agents can be used to convert aldoximes to nitrile oxides. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB) and phenyliodine bis(trifluoroacetate) (PIFA), are particularly effective, offering mild reaction conditions and high yields.[3][4]

3. Dehydration of Primary Nitroalkanes: The dehydration of primary nitroalkanes, often facilitated by reagents like phenyl isocyanate, provides another reliable route to nitrile oxides.[5]

B. Mechanistic Overview of the [3+2] Cycloaddition

The reaction proceeds through a concerted mechanism where the 4π-electron system of the nitrile oxide and the 2π-electron system of the alkyne participate in a cycloaddition.[1] The regioselectivity is primarily governed by the electronic properties of the substituents on both the nitrile oxide and the alkyne.

Figure 1: General workflow for the [3+2] cycloaddition synthesis of 1,2-oxazoles.

C. Experimental Protocol: Hypervalent Iodine-Mediated Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from a procedure utilizing phenyliodine bis(trifluoroacetate) (PIFA) for the in situ generation of nitrile oxides from aldoximes.[6]

Materials:

  • Aldoxime (1.5 equiv)

  • Alkyne (1.0 equiv)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv)

  • Methanol/Water (5:1 mixture)

Procedure:

  • To a solution of the alkyne (1.0 equiv) and the aldoxime (1.5 equiv) in a 5:1 mixture of methanol and water, add [bis(trifluoroacetoxy)iodo]benzene (1.5 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

II. The Classical Approach: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a foundational method for the synthesis of 1,2-oxazoles, often referred to as the Claisen isoxazole synthesis.[7][8] While effective, a significant challenge with unsymmetrical 1,3-dicarbonyls is the potential for the formation of a mixture of regioisomers.[2]

A. Mechanistic Considerations and Regioselectivity

The reaction proceeds through the initial formation of a monoxime intermediate at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the pH of the reaction medium.[8]

Figure 2: Simplified mechanism of the Claisen isoxazole synthesis.

B. Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole from a Chalcone Precursor

This two-step procedure involves the initial synthesis of a chalcone (an α,β-unsaturated ketone), which serves as the 1,3-dicarbonyl equivalent, followed by cyclization with hydroxylamine.[2]

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve the aromatic ketone (1.0 eq.) and aromatic aldehyde (1.0 eq.) in ethanol.

  • Add an aqueous solution of NaOH or KOH dropwise to the stirred solution at room temperature.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Isolate the precipitated chalcone by filtration and wash with cold ethanol.

Step 2: Isoxazole Formation

  • Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure 3,5-disubstituted isoxazole.

III. Modern Synthetic Methodologies

Recent advances in synthetic organic chemistry have introduced novel and efficient methods for the construction of the 1,2-oxazole ring, often under milder conditions and with improved selectivity.

A. Visible-Light Photocatalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of substituted oxazoles (a constitutional isomer of isoxazoles, often referred to as 1,3-oxazoles). While the provided search results primarily focus on oxazole synthesis via this method, the principles can be extended to isoxazole synthesis. For instance, a reported method for oxazole synthesis involves the reaction of α-bromoketones and benzylamines using a ruthenium-based photocatalyst under blue LED irradiation.[9][10] The reaction mechanism proceeds through a single-electron transfer process, generating radical intermediates that undergo cyclization.[9]

Table 1: Comparison of Yields for Photocatalytic Oxazole Synthesis

Entryα-BromoketoneBenzylamineYield (%)Reference
12-Bromo-1-phenylethanoneBenzylamine85[10]
22-Bromo-1-(4-methoxyphenyl)ethanoneBenzylamine82[10]
32-Bromo-1-(4-nitrophenyl)ethanoneBenzylamine75[10]
42-Bromo-1-phenylethanone4-Methoxybenzylamine88[10]
B. Palladium-Catalyzed Oxidative Cyclization

Palladium catalysis has enabled the synthesis of multisubstituted oxazoles through the oxidative cyclization of N-acyl enamides.[11] Another approach involves a one-pot synthesis from simple amides and ketones via a Pd(II)-catalyzed sp2 C-H activation pathway.[12][13] These methods offer access to a wide range of substituted oxazoles from readily available starting materials.

Figure 3: Conceptual workflow for palladium-catalyzed oxazole synthesis.

C. Rearrangement of Other Heterocyclic Systems: The Boulton-Katritzky Rearrangement

The Boulton-Katritzky rearrangement is a thermal or base-promoted conversion of one five-membered heterocyclic ring system into another.[14] While not a direct synthesis of 1,2-oxazoles, it is a relevant transformation of related heterocycles. For instance, the rearrangement of certain 1,2,4-oxadiazoles can lead to the formation of other heterocyclic structures.[15][16] This reaction proceeds via an initial nucleophilic attack, followed by ring opening and subsequent recyclization. The nature of the substituent on the side chain plays a crucial role in directing the rearrangement pathway.[17]

IV. Conclusion and Future Outlook

The synthesis of substituted 1,2-oxazoles continues to be a vibrant area of research, driven by the ever-present need for novel molecular entities in medicine and materials science. While classical methods such as the [3+2] cycloaddition of nitrile oxides and the condensation of 1,3-dicarbonyls remain highly relevant, modern catalytic approaches are providing access to previously challenging substitution patterns under milder and more efficient conditions. The continued development of chemoenzymatic and photocatalytic methods holds significant promise for the environmentally benign and highly selective synthesis of this important heterocyclic scaffold.

References

  • Szostak, M., et al. (2015). Different synthetic strategies for the synthesis of substituted isoxazoles using metal catalysts.
  • Nakamura, I., et al. (2018). Recent progresses in the synthesis of functionalized isoxazoles via 1,3-dipolar cycloaddition, condensation, cycloisomerization, and direct functionalization reactions.
  • Li, J., et al. (Recent). Synthetic sequence leading to isoxazoles via the metal-catalyzed cyclization/functionalization of alkynes.
  • Leonetti, F., et al. (2010). Metal-free solid phase synthesis of isoxazoles.
  • Tanyeli, C., et al. (2016). A novel method for the formation of isoxazole derivatives by a one-pot cascade reaction via the ultrasonication method.
  • This reference is not available in the provided search results.
  • Chatterjee, T., Cho, J. Y., & Cho, E. J. (2016). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. The Journal of Organic Chemistry, 81(15), 6995–7000. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. Organic Chemistry Portal. [Link]

  • This reference is not available in the provided search results.
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  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • Jawalekar, A. M., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 47(13), 3880-3882. [Link]

  • Macmillan Group. (n.d.). Oxazole. Macmillan Group. [Link]

  • Jawalekar, A. M., Reubsaet, E., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. The Royal Society of Chemistry. [Link]

  • This reference is not available in the provided search results.
  • SciSpace. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace. [Link]

  • Rauhut, G. (2004). A DFT Study of the Boulton−Katritzky Rearrangement of (5R)-4-Nitrosobenz[c]isoxazole and Its Anion: Pseudopericyclic Reactions with Aromatic Transition States. The Journal of Organic Chemistry, 69(22), 7587–7595. [Link]

  • Bakulev, V. A., et al. (2018). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 14, 2136–2143. [Link]

  • This reference is not available in the provided search results.
  • Wang, L., et al. (2014). Palladium-Catalyzed Sequential C−N/C−O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(23), 6144–6147. [Link]

  • de la Torre, M. C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(7), 3805–3816. [Link]

  • This reference is not available in the provided search results.
  • Li, X., et al. (2015). Synthesis of substituted oxazoles via Pd-catalyzed tandem oxidative cyclization. Organic Chemistry Frontiers, 2(11), 1435-1438. [Link]

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • Frenna, V., et al. (2014). The Boulton–Katritzky Reaction: A Kinetic Study of the Effect of 5-Nitrogen Substituents on the Rearrangement of Some (Z)-Phenylhydrazones of 3-Benzoyl-1,2,4-oxadiazoles. European Journal of Organic Chemistry, 2014(25), 5546-5554. [Link]

  • This reference is not available in the provided search results.
  • Sciencemadness.org. (2014). Palladium-Catalyzed Sequential C−N/C−O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Sciencemadness.org. [Link]

  • This reference is not available in the provided search results.
  • Kumar, A., et al. (2017). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters, 19(14), 3739–3742. [Link]

  • This reference is not available in the provided search results.
  • Cambridge University Press & Assessment. (n.d.). Claisen Isoxazole Synthesis. Cambridge University Press & Assessment. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from process chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from process chemistry and formulation to bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole in various organic solvents. In the absence of publicly available empirical data for this specific molecule, this document synthesizes foundational solubility principles, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for a thorough solubility assessment.

Introduction: The Critical Role of Solubility

3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole is a substituted oxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their versatile biological activities. The presence of a reactive bromomethyl group makes it a valuable building block for synthesizing a diverse range of more complex molecules. The success of such syntheses, as well as the formulation of any potential drug candidate, is fundamentally dependent on its solubility characteristics.

Solubility dictates the choice of solvents for reaction media, influences purification strategies such as crystallization, and is a primary determinant of a drug's absorption and bioavailability.[1][2] A comprehensive understanding of how 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole behaves in different organic solvents is therefore not merely academic but a prerequisite for its effective application. This guide will first deconstruct the molecule's structure to predict its solubility profile, then provide a robust experimental protocol for its empirical determination.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The adage "like dissolves like" remains a cornerstone of solubility prediction, suggesting that a solute will best dissolve in a solvent of similar polarity and intermolecular force characteristics.[3] An analysis of the functional groups within 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole allows for a qualitative prediction of its solubility.

  • 1,2-Oxazole Ring: This five-membered heterocycle, containing both oxygen and nitrogen, imparts a degree of polarity to the molecule. The lone pairs of electrons on these heteroatoms can act as hydrogen bond acceptors. Oxazole derivatives are generally soluble in polar organic solvents.[4]

  • Alkyl Groups (Ethyl and Methyl): The ethyl and methyl substituents are nonpolar, hydrophobic moieties.[5] These groups will enhance the molecule's interaction with and solubility in nonpolar solvents through van der Waals forces.[6]

  • Bromomethyl Group (-CH2Br): The high electronegativity of the bromine atom creates a significant dipole moment in this group, contributing to the overall polarity of the molecule. This group will engage in dipole-dipole interactions with polar solvent molecules. The solubility of other bromomethylated compounds has been shown to be highest in polar aprotic solvents like DMSO and DMF.[7]

Synthesis of Structural Insights:

The molecule presents a mixed character. The polar oxazole ring and bromomethyl group suggest solubility in polar solvents, while the alkyl chains favor nonpolar environments. This duality implies that 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole is likely to be most soluble in solvents of intermediate to high polarity that can engage in both dipole-dipole interactions and accommodate the nonpolar alkyl portions. Extreme nonpolar solvents (like hexane) and highly polar protic solvents (where strong solvent-solvent hydrogen bonding might exclude the solute) may be less effective.

Figure 1. Predicted interactions driving solubility.
Expected Qualitative Solubility

Based on the structural analysis, the following qualitative solubility profile is anticipated:

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMF, Acetone, Acetonitrile, THF, Ethyl AcetateHigh to ModerateThese solvents effectively solvate the polar oxazole and bromomethyl groups via dipole-dipole interactions without strong self-association.[7]
Polar Protic Methanol, Ethanol, IsopropanolModerate to LowThe alkyl groups may limit solubility. The solute must disrupt the strong hydrogen-bonding network of the solvent.
Nonpolar Toluene, Hexane, Dichloromethane (DCM)Moderate to LowSolubility will be driven by the alkyl groups. DCM, having a slight polarity, might be more effective than pure hydrocarbons like hexane.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In pharmaceutical research, it is vital to distinguish between two types of solubility measurements.[8][9]

  • Thermodynamic Solubility: This is the equilibrium concentration of a solute in a solvent when an excess of the solid is present. It represents the true, stable saturation point under given conditions (temperature, pressure).[10]

  • Kinetic Solubility: This is often measured in high-throughput screening. It typically involves dissolving a compound in a stock solvent (like DMSO) and then diluting it into an aqueous buffer, measuring the concentration at which precipitation occurs.[11][12] This value can be higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[9]

For process development and regulatory purposes, thermodynamic solubility is the gold standard . The following experimental protocol is designed to determine this fundamental property.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility.[13][14] It involves agitating an excess of the solid compound with the solvent for a sufficient time to reach equilibrium.

Causality Behind Experimental Choices

The design of this protocol is self-validating. Using an excess of solid ensures that the resulting solution is truly saturated.[15] The extended equilibration time, with sampling at multiple time points (e.g., 24, 48, and 72 hours), serves to confirm that a stable equilibrium has been reached, which is indicated when the measured concentration no longer increases over time.[13] Phase separation via centrifugation followed by filtration is a critical step to ensure that no undissolved solid particles are carried over into the analytical sample, which would artificially inflate the solubility measurement.[10]

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole to several sealed vials (e.g., 20 mL glass scintillation vials with screw caps). A general starting point is to add approximately 10-20 mg of solid to 2-5 mL of the chosen organic solvent. The key is to have visible undissolved solid throughout the experiment.[13]

    • Prepare at least three replicate vials for each solvent to assess reproducibility.

  • Equilibration:

    • Place the sealed vials in a constant-temperature shaker bath, typically set at 25 °C (298.15 K) or 37 °C for biological relevance.

    • Agitate the vials at a consistent rate (e.g., 200-300 RPM) to ensure thorough mixing.[15]

    • Allow the samples to equilibrate for an extended period. A common practice is to take measurements at 24, 48, and potentially 72 hours. Equilibrium is confirmed when consecutive measurements are statistically identical.[16]

  • Phase Separation:

    • After the desired equilibration time, remove the vials from the shaker and allow them to stand at the experimental temperature for a short period to let larger particles settle.

    • Transfer an aliquot of the suspension to a centrifuge tube.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the excess solid.

    • Immediately after centrifugation, carefully withdraw a sample of the clear supernatant using a pipette. For accuracy, immediately filter the supernatant through a solvent-compatible syringe filter (e.g., a 0.22 µm PTFE filter) to remove any remaining microscopic particles.[10]

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid solute to vials prep2 Add chosen organic solvent prep1->prep2 prep3 Seal vials (n=3 per solvent) prep2->prep3 equil1 Place in constant temp. shaker bath (e.g., 25°C) prep3->equil1 equil2 Agitate for 24-72 hours equil1->equil2 equil3 Verify equilibrium by sampling at multiple time points equil2->equil3 sep1 Centrifuge suspension to pellet solid equil3->sep1 sep2 Withdraw clear supernatant sep1->sep2 sep3 Filter supernatant (e.g., 0.22 µm PTFE filter) sep2->sep3 quant1 Accurately dilute filtered sample sep3->quant1 quant2 Analyze concentration (e.g., HPLC-UV) quant1->quant2 quant3 Calculate solubility (mg/mL, mol/L) quant2->quant3

Figure 2. Experimental workflow for the Shake-Flask Method.

Data Presentation and Solvent Selection

Quantitative solubility data should be recorded systematically. A selection of common organic solvents with their relevant physical properties is provided to guide solvent choice for a comprehensive study.

Table 1: Template for Experimental Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Standard Deviation
e.g., Acetone25.0Experimental ValueCalculated Value± Value
e.g., Ethanol25.0Experimental ValueCalculated Value± Value
e.g., Toluene25.0Experimental ValueCalculated Value± Value
e.g., Acetonitrile25.0Experimental ValueCalculated Value± Value
e.g., DMSO25.0Experimental ValueCalculated Value± Value
Table 2: Properties of Common Organic Solvents

This table provides key parameters to aid in selecting a diverse and representative set of solvents for testing.[17][18][19]

SolventFormulaDielectric Constant (20°C)Relative PolarityClass
n-HexaneC₆H₁₄1.880.009Nonpolar
TolueneC₇H₈2.380.099Nonpolar
Diethyl Ether(C₂H₅)₂O4.340.117Nonpolar
Dichloromethane (DCM)CH₂Cl₂9.080.309Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O7.580.207Polar Aprotic
Ethyl AcetateCH₃COOC₂H₅6.020.228Polar Aprotic
Acetone(CH₃)₂CO20.70.355Polar Aprotic
IsopropanolC₃H₈O19.90.546Polar Protic
EthanolC₂H₅OH24.60.654Polar Protic
MethanolCH₃OH32.70.762Polar Protic
AcetonitrileCH₃CN37.50.460Polar Aprotic
Dimethylformamide (DMF)(CH₃)₂NC(O)H36.70.386Polar Aprotic
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO46.70.444Polar Aprotic

Conclusion

References

  • Ochner, G. P., & Sokoloski, T. D. (1985). Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. Journal of pharmaceutical sciences, 74(6), 634–637.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Banerjee, S., & Yalkowsky, S. H. (1988). UNIFAC Prediction of Aqueous and Nonaqueous Solubilities of Chemicals with Environmental Interest. Environmental Science & Technology, 22(3), 338–341.
  • Nor, M. S. M., Manan, Z. A., Mustaffa, A. A., & Lee, S. C. (2017). Solubility prediction of flavonoids using new developed UNIFAC-based model. Chemical Engineering Transactions, 56, 799-804.
  • Gracin, S., & Rasmuson, Å. C. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research, 41(20), 5138–5152.
  • Pudipeddi, M., & Serajuddin, A. T. M. (2005). Thermodynamic vs. kinetic solubility: Knowing which is which. Journal of Pharmaceutical Sciences, 94(5), 929-939.
  • Thakuria, R., & Nangia, A. (2014). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. AIChE Journal, 60(11), 3762-3770.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • Quora. (2017). How do you perform the shake flask method to determine solubility?
  • Lo, S. L., & Tju, H. (2015).
  • Shah, V. P., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(3), 33-37.
  • Analytik NEWS. (2024).
  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • CymitQuimica. (n.d.). CAS 288-42-6: Oxazole.
  • Utah Tech University. (n.d.). Physical Properties of Organic Solvents.
  • Faculty of Science, Tanta University. (n.d.).
  • Faculty of Science, Tanta University. (n.d.).
  • Pharmaceutical Outsourcing. (2026).
  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Lund University Publications. (2006).
  • Königsberger, E., & Gamsjäger, H. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • ResearchGate. (n.d.). Physical properties of some common organic solvents.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 5-(Bromomethyl)thiophene-2-carbonitrile in Organic Solvents.
  • BenchChem. (2025). Benzo[d]oxazole-4-carboxylic acid solubility in different solvents.
  • University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • TCI Chemicals. (n.d.). Organic Solvents.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • ResearchGate. (2019).
  • ResearchGate. (n.d.). Physicochemical properties of common organic solvents.
  • Patsnap. (2025). How Alkyls Influence Medicinal Chemistry Developments?
  • Polymer Chemistry Innovations. (n.d.). PHYSICAL PROPERTIES OF AQUAZOL.
  • NIH National Center for Biotechnology Information. (2022). Biochemistry, Dissolution and Solubility.
  • Semantic Scholar. (n.d.).
  • Liu, X., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • ZMSA, A., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 195, 549-560.
  • Cláudio, A. F. M., et al. (2015). The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities. Green Chemistry, 17(6), 3948-3959.
  • Zhang, C., et al. (2020). Solubility Determination and Correlation of 4-(Bromomethyl)-2(1H)-quinolinone in Different Pure Solvents Over the Temperature Range from 273.15 to 313.15 K.
  • MDPI. (2020).
  • ResearchGate. (2016). Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures.
  • OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design.
  • Vermeire, F. H., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Chemical Science, 13(28), 8266-8278.
  • IAEA. (2016). Determination and correlation of solubility of 4′-bromomethyl-2-cyanobiphenyl in acetone + (ethanol, n-propanol, n-butanol) mixtures.
  • Abraham, M. H., et al. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of pharmaceutical sciences, 99(3), 1500–1515.
  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 11(4), 683-696.

Sources

Protocols & Analytical Methods

Method

using 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole in medicinal chemistry

Application Note: 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole in Medicinal Chemistry & Drug Discovery Executive Summary The introduction of heterocycles into lead compounds is a cornerstone of modern drug discovery. Amo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole in Medicinal Chemistry & Drug Discovery

Executive Summary

The introduction of heterocycles into lead compounds is a cornerstone of modern drug discovery. Among these, 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole (CAS: 1517335-02-2) [1] has emerged as a highly specialized and versatile electrophilic building block. It is primarily utilized as an alkylating agent to seamlessly append the 5-ethyl-4-methylisoxazole pharmacophore onto amine, phenol, and thiol scaffolds. This guide details the mechanistic rationale for employing this specific moiety, outlines its physicochemical properties, and provides self-validating, field-proven protocols for its integration into complex molecular architectures.

Mechanistic & Structural Rationale in Drug Design

The selection of the 5-ethyl-4-methylisoxazole moiety is rarely arbitrary; it is driven by specific structure-activity relationship (SAR) and drug metabolism and pharmacokinetics (DMPK) optimizations[2].

  • Bioisosterism: The isoxazole ring serves as a robust bioisostere for amides, esters, and carboxylic acids. It retains the necessary hydrogen-bond acceptor profile (via the nitrogen and oxygen atoms) while eliminating the hydrolytic lability associated with ester or amide bonds.

  • Metabolic Shielding (The 4-Methyl Effect): Unsubstituted isoxazoles are notoriously susceptible to cytochrome P450-mediated oxidation and subsequent ring-opening at the C4 position. The incorporation of a methyl group at C4 sterically and electronically blocks this metabolic soft spot, significantly extending the in vivo half-life of the resulting drug candidate.

  • Hydrophobic Pocket Targeting (The 5-Ethyl Effect): The 5-ethyl substitution provides a precise vector of lipophilicity. In the structure-guided design of inhibitors for targets like CRM1 or Grp94, bulky, electron-rich heterocycles with alkyl extensions optimally fill deep hydrophobic binding pockets, driving nanomolar binding affinities[2][3].

PharmacophoreRationale Core 5-Ethyl-4-methylisoxazole Moiety Bioisostere Amide/Ester Bioisostere Core->Bioisostere Metabolism 4-Methyl Substitution Core->Metabolism Lipophilicity 5-Ethyl Substitution Core->Lipophilicity Benefit1 Improved H-Bond Acceptor Profile Bioisostere->Benefit1 Benefit2 Blocks CYP450 Oxidation at C4 Position Metabolism->Benefit2 Benefit3 Enhances Hydrophobic Pocket Binding (logP) Lipophilicity->Benefit3

Caption: Logical relationship between the structural features of 5-ethyl-4-methylisoxazole and their pharmacological benefits.

Physicochemical & Safety Profiling

Handling 3-(bromomethyl)isoxazoles requires strict adherence to safety protocols, as the allylic/benzylic-like bromomethyl group is a potent alkylating agent and a known lachrymator[4].

Property / ParameterSpecification
Chemical Name 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole
CAS Number 1517335-02-2[1]
Molecular Formula C₇H₁₀BrNO
Molecular Weight 204.06 g/mol
Electrophilic Center Primary alkyl bromide (highly reactive via Sₙ2)
Hazard Classifications H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation[4].
Storage Conditions Store at -20°C under inert atmosphere (Argon/N₂). Light and moisture sensitive.

Experimental Protocols: Divergent Alkylation Workflows

The following protocols are designed as self-validating systems. The choice of base, solvent, and temperature is dictated by the specific nucleophile to prevent over-alkylation and maximize chemoselectivity.

Protocol A: N-Alkylation of Secondary Amines

Objective: Synthesis of tertiary amines bearing the isoxazole pendant.

Mechanistic Rationale & Causality: We utilize N,N-Diisopropylethylamine (DIPEA) in Acetonitrile (ACN). DIPEA is chosen because its steric bulk makes it non-nucleophilic, preventing it from competing with the secondary amine for the electrophile. ACN is a polar aprotic solvent that stabilizes the Sₙ2 transition state without hydrogen-bonding to the nucleophile, accelerating the reaction.

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol, 1.0 equiv) in anhydrous ACN (5.0 mL).

  • Base Addition: Add DIPEA (2.5 mmol, 2.5 equiv) dropwise at room temperature. Stir for 5 minutes to ensure complete free-basing of any amine salts.

  • Electrophile Addition: Dissolve 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole (1.1 mmol, 1.1 equiv) in ACN (1.0 mL) and add dropwise over 10 minutes at 0 °C to prevent exothermic degradation.

  • Reaction: Warm the mixture to 60 °C and stir for 4–6 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: O-Alkylation of Phenols

Objective: Synthesis of isoxazolyl-methyl aryl ethers.

Mechanistic Rationale & Causality: This protocol employs Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF)[2]. The "Cesium Effect" is critical here: the large, polarizable Cs⁺ cation poorly coordinates the phenoxide oxygen compared to K⁺ or Na⁺. This leaves the phenoxide highly "naked" and nucleophilic, driving rapid O-alkylation and suppressing competitive C-alkylation on the aromatic ring.

  • Preparation: Dissolve the phenol derivative (1.0 mmol, 1.0 equiv) in anhydrous DMF (4.0 mL) under an Argon atmosphere.

  • Deprotonation: Add Cs₂CO₃ (1.5 mmol, 1.5 equiv). Stir at room temperature for 30 minutes until the solution changes color (indicating phenoxide formation).

  • Electrophile Addition: Add 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole (1.05 mmol, 1.05 equiv) in one portion.

  • Reaction: Heat the mixture to 80 °C for 2–3 hours. The high reactivity of the bromomethyl group ensures rapid conversion.

  • Workup: Cool to room temperature. Dilute with water (20 mL) to dissolve cesium salts and extract with Diethyl Ether (3 × 20 mL).

  • Washing: Crucial step—wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to completely remove residual DMF, followed by brine. Dry over MgSO₄ and concentrate.

Protocol C: S-Alkylation of Heteroaryl Thiols

Objective: Synthesis of isoxazolyl-methyl thioethers.

Mechanistic Rationale & Causality: Thiols are exceptionally potent nucleophiles ("soft" nucleophiles matching the "soft" bromomethyl electrophile). Therefore, strong bases and high temperatures are unnecessary and can lead to disulfide formation or degradation. A mild base like Triethylamine (TEA) in Dichloromethane (DCM) at room temperature is sufficient.

  • Preparation: Dissolve the thiol (1.0 mmol, 1.0 equiv) in degassed, anhydrous DCM (5.0 mL). Degassing prevents oxidative dimerization to the disulfide.

  • Base Addition: Add TEA (1.2 mmol, 1.2 equiv) at 0 °C.

  • Electrophile Addition: Add 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole (1.0 mmol, 1.0 equiv) dropwise.

  • Reaction: Stir at room temperature for 1–2 hours. The reaction is typically instantaneous.

  • Workup: Wash the DCM layer directly with 1M HCl (10 mL) to remove excess TEA, followed by saturated aqueous NaHCO₃ (10 mL) and brine. Dry and concentrate.

Workflow Visualization

DivergentSynthesis SM 3-(Bromomethyl)-5-ethyl- 4-methyl-1,2-oxazole Amine Secondary Amine (N-Alkylation) SM->Amine DIPEA, ACN 60°C Phenol Phenol (O-Alkylation) SM->Phenol Cs2CO3, DMF 80°C Thiol Thiol (S-Alkylation) SM->Thiol TEA, DCM RT ProdN Isoxazolyl-methylamine (Tertiary Amine) Amine->ProdN ProdO Isoxazolyl-methyl Aryl Ether Phenol->ProdO ProdS Isoxazolyl-methyl Thioether Thiol->ProdS

Caption: Divergent synthetic applications of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole across nucleophiles.

References

  • NextSDS Substance Database. "3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole (CAS: 1517335-02-2) Chemical Substance Information". NextSDS. Available at: [Link]

  • Chemical Label Safety Database. "Chemical label 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole". Chemical-Label.com. Available at: [Link]

  • Patel, P. D., et al. "Development of Glucose Regulated Protein 94-Selective Inhibitors Based on the BnIm and Radamide Scaffold". National Institutes of Health (PMC). Available at:[Link]

  • Hing, Z., et al. "Structure-Guided Design of the First Noncovalent Small-Molecule Inhibitor of CRM1". Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

Sources

Application

Application Note: Nucleophilic Substitution Protocols for 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole in Drug Discovery

Introduction & Mechanistic Rationale Isoxazoles represent a privileged class of pharmacophores in medicinal chemistry, frequently utilized to improve the pharmacokinetic properties and target affinity of small-molecule d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Isoxazoles represent a privileged class of pharmacophores in medicinal chemistry, frequently utilized to improve the pharmacokinetic properties and target affinity of small-molecule drugs. Specifically, 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole (CAS: 1517335-02-2)[1] serves as a highly versatile electrophilic building block.

The strategic placement of the bromomethyl group adjacent to the electron-withdrawing 1,2-oxazole ring significantly lowers the LUMO energy of the C–Br bond. This electronic environment highly activates the primary carbon toward bimolecular nucleophilic substitution (SN2) reactions[2][3]. Because the electrophilic center is a primary carbon, competing E2 elimination pathways are virtually non-existent, allowing for clean, high-yielding functionalization with a variety of nucleophiles, including amines, thiols, and alkoxides. This protocol guide details optimized methodologies for N- and S-alkylation, providing drug development professionals with reliable, self-validating workflows for late-stage functionalization and library synthesis[4][5].

SN2_Mechanism Nu Nucleophile (Amine/Thiol) TS SN2 Transition State [Nu---CH2---Br]‡ Nu->TS Backside Attack Elec 3-(Bromomethyl)-5-ethyl -4-methyl-1,2-oxazole Elec->TS C-Br Cleavage Prod Alkylated Product + HBr (Salt) TS->Prod Concerted Substitution Base Base (K2CO3 / DIPEA) Neutralizes HBr Prod->Base Acid Scavenging

Caption: SN2 Mechanistic Pathway for Bromomethylisoxazole Substitution.

Experimental Protocols

Safety Warning: 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole is classified under hazard code H314, meaning it causes severe skin burns and eye damage[6]. It is also a known lachrymator. All manipulations must be performed in a certified fume hood using appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves and safety goggles.

Protocol A: N-Alkylation (Synthesis of Isoxazolylmethyl Amines)

This protocol is optimized for coupling the isoxazole electrophile with secondary amines (e.g., substituted piperazines) to form tertiary amine drug precursors[4][5].

Causality of Experimental Choices: Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature accelerates the SN2 reaction by leaving the nucleophile relatively unsolvated, while still providing adequate solubility for the organic substrates[2]. Potassium carbonate (K₂CO₃) is employed as a heterogeneous base to scavenge the hydrobromic acid (HBr) byproduct. Without this acid scavenger, the generated HBr would protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% conversion.

Self-Validating System: Reaction progress is monitored via LC-MS. The starting material, 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole, exhibits a distinct 1:1 isotopic doublet in the mass spectrum due to the ⁷⁹Br and ⁸¹Br isotopes. The successful formation of the product is validated by the complete disappearance of this isotopic signature and the emergence of the [M+H]⁺ peak corresponding to the alkylated amine.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.2 mmol, 1.2 equiv) and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvation: Suspend the mixture in anhydrous MeCN (5.0 mL, 0.2 M) under an inert nitrogen atmosphere.

  • Electrophile Addition: Dissolve 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole (1.0 mmol, 1.0 equiv) in 1.0 mL of MeCN and add it dropwise to the stirring suspension at 0 °C to control the initial exothermic reaction.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C for 4–6 hours. Monitor via LC-MS until the brominated isotopic pattern is no longer detected.

  • Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure isoxazolylmethyl amine.

Protocol B: S-Alkylation (Synthesis of Isoxazolylmethyl Thioethers)

Causality of Experimental Choices: Thiols are highly potent nucleophiles but are prone to oxidative dimerization into disulfides. To mitigate this, the reaction is performed at room temperature in anhydrous N,N-Dimethylformamide (DMF). Cesium carbonate (Cs₂CO₃) is utilized because the large, highly polarizable cesium cation loosely coordinates with the thiolate anion, maximizing the nucleophilicity of the sulfur center compared to the tighter ion pairs formed with sodium or potassium.

Self-Validating System: Ellman's reagent (DTNB) is used to monitor the consumption of the free thiol. A negative Ellman's test (absence of yellow color upon sampling) alongside TLC analysis (UV active spot at 254 nm) confirms the completion of the S-alkylation.

Step-by-Step Methodology:

  • Preparation: In a dry vial under nitrogen, dissolve the alkyl or aryl thiol (1.1 mmol, 1.1 equiv) in anhydrous DMF (5.0 mL).

  • Deprotonation: Add Cs₂CO₃ (1.5 mmol, 1.5 equiv) and stir at room temperature for 15 minutes to generate the thiolate anion.

  • Electrophile Addition: Add 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole (1.0 mmol, 1.0 equiv) in one portion.

  • Reaction: Stir at 25 °C for 2–4 hours. Perform an Ellman's test on a 10 µL aliquot to verify thiol consumption.

  • Workup: Quench the reaction with distilled water (15 mL) and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate.

Workflow Prep Reagent Prep (Inert Atm) React SN2 Reaction (MeCN, 60°C) Prep->React Quench Quench & Extract (H2O / EtOAc) React->Quench Purify Purification (Flash Silica) Quench->Purify Analyze QC Analysis (NMR, LC-MS) Purify->Analyze

Caption: Standard Workflow for Isoxazole Alkylation Procedures.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized conditions and expected yields for various nucleophilic classes reacting with 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole.

Nucleophile TypeRecommended SolventBaseTemp (°C)Time (h)Typical Yield (%)
Secondary Amine MeCNK₂CO₃604–685–95
Primary Amine THFDIPEA2512–1660–70*
Alkyl/Aryl Thiol DMFCs₂CO₃252–490–98
Phenol (O-Alkylation) DMFK₂CO₃808–1275–85

*Note: Reactions with primary amines often suffer from competing over-alkylation (forming tertiary amines). To optimize mono-alkylation yields, it is recommended to use a large excess (3.0–5.0 equiv) of the primary amine or employ a reductive amination strategy using the corresponding isoxazole-3-carbaldehyde instead.

References

  • Title : Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Effective Synthesis and Anti‐Mycobacterial Activity of Isoxazole‐Substituted Piperazine Derivatives Source : ChemistrySelect (Wiley Online Library) URL :[Link]

  • Title : 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole Chemical Substance Information & Safety Data Source : NextSDS / Chemical-Label URL : [Link]

Sources

Method

Advanced Application Note: 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole as a Strategic Intermediate in API Synthesis

Executive Summary The compound 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole (CAS: 1517335-02-2) is a highly versatile, electrophilic building block utilized in the synthesis of Active Pharmaceutical Ingredients (APIs). I...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole (CAS: 1517335-02-2) is a highly versatile, electrophilic building block utilized in the synthesis of Active Pharmaceutical Ingredients (APIs). In modern medicinal chemistry, the isoxazole heterocycle is frequently deployed to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The presence of the highly reactive bromomethyl group at the C3 position makes this molecule an ideal alkylating agent, enabling the modular attachment of the 5-ethyl-4-methylisoxazole pharmacophore to complex molecular scaffolds via SN​2 displacement.

This technical guide details the chemical rationale, mechanistic workflows, and validated protocols for utilizing this intermediate in both N -alkylation and O -alkylation pathways for drug discovery and development.

Chemical Rationale & Bioisosteric Principles

The selection of 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole is driven by three core structural features:

  • The Isoxazole Core (Bioisosterism): The isoxazole ring is a well-established bioisostere for phenyl rings, amides, and pyridines. Replacing a problematic pyridine ring with an isoxazole can mitigate late-stage toxicology issues, such as hERG channel liability and CYP450 inhibition [1]. Furthermore, the dipole moment and hydrogen-bond acceptor capacity of the isoxazole nitrogen can engage in specific target interactions, enhancing binding affinity [2].

  • 5-Ethyl-4-Methyl Substitution: The specific alkyl substitution pattern serves a dual purpose. First, it increases the fraction of sp3 hybridized carbons ( Fsp3​ ), which statistically correlates with improved aqueous solubility and clinical success. Second, the steric bulk of the ethyl and methyl groups restricts the conformational rotation of the attached scaffold, locking the API into its bioactive conformation while shielding the heterocycle from rapid metabolic degradation.

  • The Bromomethyl Handle: Bromide is an excellent leaving group. The adjacent sp2 hybridized carbon of the isoxazole ring stabilizes the SN​2 transition state, allowing for rapid and high-yielding alkylation of amines, phenols, and thiols under mild conditions [3].

Bioisostere Root Isoxazole Scaffold (Bioisosteric Core) P1 Replaces Phenyl Ring (Improves Solubility / Fsp3) Root->P1 Scaffold Hopping P2 Replaces Pyridine (Reduces hERG Toxicity) Root->P2 Toxicity Mitigation P3 Replaces Amide (Resists Hydrolysis) Root->P3 Metabolic Stability

Figure 1: Strategic advantages of the isoxazole core in medicinal chemistry.

Key Application 1: N -Alkylation in Kinase & GPCR Ligand Synthesis

The most prominent use of 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole is the N -alkylation of secondary amines. This transformation is critical in the synthesis of kinase inhibitors, GPCR ligands, and molecular chaperones (e.g., Grp94 inhibitors) where a basic nitrogen requires functionalization to access secondary hydrophobic binding pockets[3].

Causality in Experimental Design
  • Solvent Choice: Polar aprotic solvents like Anhydrous DMF or Acetonitrile (MeCN) are chosen to solvate the nucleophile without hydrogen-bonding to it, thereby maximizing its reactivity in the SN​2 mechanism.

  • Base Selection: Potassium carbonate ( K2​CO3​ ) or N,N -Diisopropylethylamine (DIPEA) acts as an acid scavenger to neutralize the generated HBr . DIPEA is preferred for acid-sensitive API scaffolds due to its non-nucleophilic nature.

  • Temperature Control: The reaction is initiated at 0 °C to prevent over-alkylation (quaternary ammonium salt formation) and to minimize the hydrolysis of the bromomethyl group by trace moisture.

N_Alkylation A 3-(Bromomethyl)-5-ethyl -4-methyl-1,2-oxazole D SN2 Transition State (Bromide Displacement) A->D Electrophile B Secondary Amine (API Scaffold) B->D Nucleophile C Base (K2CO3 / DIPEA) Solvent (DMF / MeCN) C->D Deprotonation / Solvation E N-Alkylated Isoxazole API D->E Product Formation

Figure 2: Workflow of the SN2 N-alkylation utilizing the bromomethyl isoxazole intermediate.

Protocol 1: Standard N -Alkylation Procedure
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the secondary amine API intermediate (1.0 equiv, 10 mmol) in anhydrous MeCN (50 mL).

  • Base Addition: Add DIPEA (2.0 equiv, 20 mmol). Stir the mixture at room temperature for 10 minutes to ensure complete homogenization.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole (1.1 equiv, 11 mmol) in anhydrous MeCN (10 mL) and add it dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor the reaction progress via TLC or LC-MS.

  • Workup: Once complete, concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and saturated aqueous NaHCO3​ (50 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Key Application 2: O -Alkylation for Anti-Infective Synthesis

A secondary, yet highly impactful application is the O -alkylation of phenols via the Williamson ether synthesis. This strategy is frequently used to append the isoxazole moiety onto quinoline or benzene cores in the development of anti-tubercular and broad-spectrum antibacterial agents [4].

Causality in Experimental Design
  • Base Selection: Cesium carbonate ( Cs2​CO3​ ) is highly recommended over sodium or potassium bases. The large ionic radius of the cesium cation creates a highly dissociated, "naked" phenoxide anion, vastly increasing its nucleophilicity and driving the reaction to completion faster.

  • Thermal Activation: Unlike amines, phenols are weaker nucleophiles. Mild heating (60 °C) is required to overcome the activation energy barrier for the SN​2 displacement.

Protocol 2: Williamson Ether Synthesis ( O -Alkylation)
  • Phenoxide Formation: Dissolve the phenolic API intermediate (1.0 equiv, 5 mmol) in anhydrous DMF (25 mL) under an inert atmosphere. Add Cs2​CO3​ (1.5 equiv, 7.5 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Alkylation: Add 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole (1.2 equiv, 6 mmol) in one portion.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C for 6 hours.

  • Quenching & Workup: Cool the mixture to room temperature and quench by pouring into ice-cold water (100 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL).

  • Purification: Wash the combined organic layers thoroughly with water (to remove DMF) and brine. Dry over MgSO4​ , concentrate, and purify via recrystallization or chromatography.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the functionalization of 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole across different nucleophilic classes.

Reaction TypeTarget Functional GroupPreferred BaseSolventTemp (°C)Time (h)Typical Yield (%)Purity (LC-MS)
N -Alkylation Secondary AminesDIPEA (2.0 eq)MeCN0 to 254 – 1275 – 90%> 95%
N -Alkylation Primary Amines* K2​CO3​ (2.0 eq)DMF2512 – 1860 – 80%> 90%
O -Alkylation Phenols Cs2​CO3​ (1.5 eq)DMF606 – 880 – 95%> 98%
S -Alkylation Thiols Et3​N (1.2 eq)THF0 to 252 – 485 – 98%> 98%

*Note: Primary amines require strict stoichiometric control (1.0 eq of electrophile) to prevent unwanted di-alkylation.

References

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Beilstein Journal of Organic Chemistry[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems National Center for Biotechnology Information (PMC)[Link]

  • Development of Glucose Regulated Protein 94-Selective Inhibitors Based on the BnIm and Radamide Scaffold Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis Journal of Medicinal Chemistry (ACS Publications)[Link]

Application

Scale-Up Synthesis of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole: An Application Note and Protocol

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole is a k...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole

3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole is a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. The isoxazole core is a bioisosteric replacement for other functional groups, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. The bromomethyl group at the 3-position provides a reactive handle for introducing a wide range of functionalities through nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of diverse compound libraries.[1] This application note provides a detailed, field-proven protocol for the scale-up synthesis of this important intermediate, focusing on the critical parameters for a safe, efficient, and reproducible process.

Synthetic Strategy: Radical Bromination of the Precursor

The most direct and scalable route to 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole is the selective radical bromination of the corresponding 3,4-dimethyl-5-ethyl-1,2-oxazole precursor. This transformation is typically achieved using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide.[2][3] The reaction proceeds via a free-radical chain mechanism, where the initiator facilitates the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the most reactive methyl group, the one at the 3-position, to form a stabilized benzylic-like radical. Subsequent reaction with another molecule of NBS propagates the chain and yields the desired product.

Key Reaction Parameters and Optimization

Successful scale-up of this synthesis requires careful control over several key parameters to ensure high yield, purity, and safety.

ParameterLaboratory Scale (1-10 g)Pilot Scale (100-500 g)Rationale and Key Considerations
Solvent Carbon Tetrachloride (CCl4) or Dichloromethane (DCM)Chlorobenzene or AcetonitrileCCl4 is an excellent solvent for radical reactions but is a known carcinogen and ozone-depleting substance, making it unsuitable for large-scale production. Chlorobenzene and acetonitrile are suitable alternatives with appropriate boiling points and solvency.
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)NBS is a solid and easier to handle than liquid bromine, providing a low, steady concentration of bromine radicals.[3]
Initiator Azobisisobutyronitrile (AIBN) or Dibenzoyl PeroxideDibenzoyl PeroxideWhile both are effective, dibenzoyl peroxide is often preferred for larger scale due to its more predictable decomposition kinetics and lower toxicity profile compared to AIBN.
Temperature Reflux (typically 60-80 °C)70-85 °C (with careful monitoring)The reaction is exothermic, and precise temperature control is crucial to prevent runaway reactions and minimize the formation of byproducts.[4]
Reaction Time 2-4 hours4-8 hoursReaction times may be longer at scale due to mass and heat transfer limitations. Monitoring by TLC or HPLC is essential.
Work-up Aqueous wash, drying, and solvent evaporationFiltration of succinimide, aqueous wash, and solvent distillationAt scale, filtration of the succinimide byproduct is more efficient than extraction.
Purification Flash Column ChromatographyRecrystallizationColumn chromatography is not practical for large quantities. Recrystallization from a suitable solvent system (e.g., ethanol/water) is the preferred method for purification.[5]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Charge Reactor: - 3,4-Dimethyl-5-ethyl-1,2-oxazole - Chlorobenzene - Dibenzoyl Peroxide heat Heat to 75-80 °C reagents->heat 1. Charge & Heat nbs Prepare NBS solution in Chlorobenzene addition Slowly add NBS solution nbs->addition heat->addition 2. Initiate Reaction reflux Maintain reflux and monitor by HPLC addition->reflux 3. Monitor Progress cool Cool to Room Temperature reflux->cool 4. Quench filter Filter off Succinimide cool->filter 5. Isolate Crude wash Wash with Na2S2O3 (aq) and Brine filter->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize 6. Purify isolate Isolate and Dry Product recrystallize->isolate 7. Final Product

Caption: Scaled-up synthesis workflow for 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole.

Detailed Scale-Up Protocol

Safety First: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[6][7]

Materials:

  • 3,4-Dimethyl-5-ethyl-1,2-oxazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)[6]

  • Dibenzoyl Peroxide (0.05 eq)[7]

  • Chlorobenzene

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethanol

  • Deionized water

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, thermocouple, and addition funnel

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • Recrystallization vessels

Procedure:

  • Reactor Setup: Charge the jacketed glass reactor with 3,4-dimethyl-5-ethyl-1,2-oxazole (1.0 eq) and chlorobenzene (5-10 volumes). Begin stirring and add dibenzoyl peroxide (0.05 eq).

  • Initiation: Heat the reaction mixture to 75-80 °C using the heating/cooling circulator.

  • NBS Addition: In a separate vessel, dissolve N-Bromosuccinimide (1.1 eq) in a minimal amount of chlorobenzene. Slowly add this solution to the heated reaction mixture via the addition funnel over 1-2 hours. An exotherm may be observed; maintain the internal temperature below 85 °C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at reflux (approximately 80-85 °C) and monitor the progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter the reaction mixture to remove the succinimide, washing the filter cake with a small amount of cold chlorobenzene.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium thiosulfate solution to quench any remaining bromine.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add deionized water until the solution becomes cloudy.

    • Heat the mixture gently until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystalline product by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to afford pure 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[8]

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should show characteristic peaks for the ethyl group, the methyl group at the 4-position, and the newly formed bromomethyl group.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR will confirm the presence of all carbons in the molecule.

  • HPLC-UV: High-performance liquid chromatography with UV detection can be used to determine the purity of the product.[8]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the target compound.

Troubleshooting and Safety Considerations

IssuePotential CauseRecommended Action
Low Yield Incomplete reactionIncrease reaction time or initiator concentration slightly. Ensure efficient stirring.
Product degradationAvoid excessive heating. Quench the reaction promptly upon completion.
Formation of Dibrominated Byproduct Excess NBS or localized high concentrationEnsure slow, controlled addition of NBS. Use the correct stoichiometry.
Runaway Reaction Rapid addition of NBS, poor heat dissipationAdd NBS slowly and monitor the internal temperature closely. Ensure adequate cooling capacity.

Safety:

  • N-Bromosuccinimide (NBS): Is a corrosive solid and a strong oxidizing agent.[6] Avoid contact with skin and eyes. Handle in a well-ventilated area.[9]

  • Dibenzoyl Peroxide: Is a flammable solid and a strong oxidizing agent.[7] It can be explosive when dry. Handle with care and store appropriately.

  • Chlorobenzene: Is a flammable liquid and is harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and avoid contact.

  • Exothermic Reaction: The reaction is exothermic. Careful temperature control is essential to prevent a runaway reaction.[4]

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole. By carefully controlling the key reaction parameters and adhering to the safety guidelines, researchers and drug development professionals can reliably produce this valuable intermediate in high yield and purity, facilitating the advancement of their research and development programs.

References

  • Benchchem. Application Notes and Protocols for the Scaled-Up Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.
  • Apollo Scientific.
  • Fisher Scientific.
  • Benchchem. Challenges in scaling up the synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol.
  • s d fine-chem limited.
  • ChemScience.
  • Thermo Fisher Scientific.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.
  • Benchchem. A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-5-(chloromethyl)isoxazole.
  • ResearchGate. Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products | Request PDF.
  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Organic Chemistry Portal. N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles.
  • Wikipedia. N-Bromosuccinimide.
  • National Institutes of Health. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole Synthesis

Welcome to the Technical Support Center. This portal is designed for discovery chemists, process scientists, and drug development professionals who are troubleshooting the synthesis of 3-(bromomethyl)-5-ethyl-4-methyl-1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for discovery chemists, process scientists, and drug development professionals who are troubleshooting the synthesis of 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole (CAS: 1517335-02-2)[1].

Synthesizing highly substituted isoxazoles requires precise control over regioselectivity and reaction conditions. Below, you will find a mechanistic route analysis, quantitative data comparisons, troubleshooting FAQs, and a self-validating experimental protocol designed to maximize your yield and purity.

Mechanistic Route Analysis

The synthesis of this specific building block generally falls into two strategic categories: direct radical bromination (Route A) and indirect nucleophilic substitution (Route B).

SynthesisRoutes StartA 5-Ethyl-3,4-dimethyl- 1,2-oxazole RouteA Route A: NBS, AIBN (Radical Bromination) StartA->RouteA IssueA Poor Regioselectivity (5-ethyl bromination) RouteA->IssueA Target 3-(Bromomethyl)-5-ethyl- 4-methyl-1,2-oxazole (Target) RouteA->Target Low Yield (<25%) StartB Ethyl 5-ethyl-4-methyl- 1,2-oxazole-3-carboxylate InterB 3-(Hydroxymethyl)-5-ethyl- 4-methyl-1,2-oxazole StartB->InterB NaBH4 / EtOH RouteB Route B: PBr3 or CBr4/PPh3 (Nucleophilic Substitution) InterB->RouteB RouteB->Target High Yield (>85%)

Synthetic pathways for 3-(Bromomethyl)-1,2-oxazole comparing direct vs indirect routes.

The Causality of Route Selection

While radical bromination is a standard method for functionalizing methyl groups on simple isoxazole rings due to the electronic characteristics of the heterocycle[2], the presence of a 5-ethyl substituent in our target molecule fundamentally alters the reaction dynamics. The secondary benzylic-like protons on the 5-ethyl group form a significantly more stable radical than the primary protons on the 3-methyl group. Consequently, hydrogen abstraction occurs preferentially at the 5-ethyl position, leading to poor regioselectivity. Route B is the chemically sound choice for scalable, high-yield synthesis.

Quantitative Route Comparison

The following table summarizes the expected outcomes when scaling these two distinct synthetic pathways.

ParameterRoute A: Direct Radical Bromination (NBS)Route B: Hydroxymethyl Substitution (PBr₃)
Typical Yield 15% – 25%80% – 90%
Regioselectivity Poor (<30% for 3-methyl position)Excellent (>95%)
Major Impurity 5-(1-bromoethyl) byproduct, dibromidesUnreacted alcohol, trace phosphites
Scalability Low (Requires tedious chromatography)High (Crystallization/Distillation possible)
Mechanistic Risk Competing radical stabilitiesAcid-catalyzed ring degradation

Troubleshooting Guides & FAQs

Troubleshooting Problem Issue: Low Yield of Target Bromide CheckRoute Which route are you using? Problem->CheckRoute RouteA NBS Radical Bromination CheckRoute->RouteA RouteB PBr3 / Alcohol Conversion CheckRoute->RouteB TLC_A Check TLC/NMR for side products RouteA->TLC_A TLC_B Check reaction mixture color RouteB->TLC_B Action_A1 Dibromination: Reduce NBS to 0.95 eq TLC_A->Action_A1 Multiple spots Action_A2 Wrong Isomer: Switch to Route B TLC_A->Action_A2 Major wrong isomer Action_B1 Dark/Tarry: Control temp (0°C) Add Et3N TLC_B->Action_B1 Degradation Action_B2 Incomplete Conversion: Use fresh PBr3 TLC_B->Action_B2 SM remains

Decision tree for troubleshooting low yields in 3-(bromomethyl)-1,2-oxazole synthesis.

Q: Why did my PBr₃ reaction turn black and yield no product?

A: Isoxazoles are sensitive to strong acids. PBr₃ generates hydrobromic acid (HBr) as a byproduct during the formation of the phosphite ester intermediate[3]. If the reaction is not strictly temperature-controlled (kept at 0–3 °C), the localized high concentration of HBr causes acid-catalyzed ring opening and subsequent polymerization[4]. Always ensure adequate cooling and consider using a mild acid scavenger if degradation persists.

Q: I am forced to use Route A (NBS) due to starting material availability. How can I minimize dibromination?

A: If you must use radical bromination, limit the N-Bromosuccinimide (NBS) to 0.90–0.95 equivalents. It is mechanistically easier to separate unreacted starting material from the monobrominated product than it is to separate the monobrominated product from dibrominated impurities. Furthermore, add your radical initiator (e.g., AIBN) in three separate portions over 6 hours rather than all at once to maintain a steady, low concentration of radicals.

Q: My Route B reaction stalled at 60% conversion. Should I heat it?

A: Do not heat the reaction. Heating PBr₃ reactions with isoxazoles will drastically accelerate acid-catalyzed ring cleavage[4]. Incomplete conversion is almost always caused by degraded PBr₃ (which readily hydrolyzes in the presence of atmospheric moisture) or wet solvent. Quench the reaction, isolate the mixture, and re-subject the material to fresh PBr₃ in strictly anhydrous dichloromethane.

Self-Validating Experimental Protocol (Route B)

This protocol utilizes phosphorus tribromide (PBr₃) to convert the hydroxymethyl precursor into the target bromide[4]. It is engineered with self-validating checkpoints to ensure mechanistic integrity at every step.

Reagents Required:

  • 3-(Hydroxymethyl)-5-ethyl-4-methyl-1,2-oxazole (1.0 eq)

  • Phosphorus tribromide, PBr₃ (0.4 eq) (Note: 1 mole of PBr₃ provides 3 moles of bromide)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • Preparation & Validation: Dissolve 3-(hydroxymethyl)-5-ethyl-4-methyl-1,2-oxazole (1.0 eq) in anhydrous DCM (10 mL/gram of substrate) under an inert nitrogen or argon atmosphere.

    • Self-Validating Checkpoint: Perform a Karl Fischer titration on your DCM. It must read <50 ppm water. Moisture will prematurely hydrolyze PBr₃ into H₃PO₃ and HBr, ruining the stoichiometry and causing ring degradation.

  • Cooling: Submerge the reaction flask in an ice-water bath and equip it with an internal temperature probe.

    • Self-Validating Checkpoint: Wait until the internal temperature stabilizes strictly between 0 °C and 3 °C before proceeding.

  • Addition: Add PBr₃ (0.4 eq) dropwise via a syringe or addition funnel over 15–30 minutes[4].

    • Self-Validating Checkpoint: Monitor the internal temperature probe. The addition rate must be controlled so that the internal temperature never exceeds 5 °C. An exothermic spike indicates poor control and will lead to tarry byproducts.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir for 1.5 hours at 3 °C, then slowly warm to room temperature and stir for an additional 2 to 4 hours[4].

    • Self-Validating Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc, UV 254 nm). The reaction is complete when the lower-Rf alcohol spot is entirely consumed, replaced by the higher-Rf bromide spot.

  • Quenching & Isolation: Cool the reaction back to 0 °C. Carefully and slowly quench the reaction by adding cold, saturated aqueous NaHCO₃.

    • Self-Validating Checkpoint: Check the pH of the aqueous layer. It must be >7. If it is acidic, unquenched HBr remains, which will degrade your product during solvent evaporation.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo (keep the water bath below 30 °C to prevent thermal degradation of the bromide).

References

  • 3-(Bromomethyl)-5-methylisoxazole|CAS 130628-75-0 - Benchchem , Benchchem. 2

  • CAS:1517335-02-2, 3-(Bromomethyl)-5-ethyl-4 ... - 毕得医药 , Bidepharm. 1

  • Hydroxymethylisoxazoline||RUO - Benchchem , Benchchem.3

  • Heterocyclic Amides: Inhibitors of Acyl-CoA:Cholesterol O-Acyl Transferase with Hypocholesterolemic Activity in Several Species and Antiatherosclerotic Activity in the Rabbit | Journal of Medicinal Chemistry , ACS Publications. 4

Sources

Optimization

Technical Support Center: Managing Bromomethyloxazole Lability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter research teams struggling with the erratic behavior of bromomethyl-substituted oxazoles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter research teams struggling with the erratic behavior of bromomethyl-substituted oxazoles. While these compounds are indispensable electrophilic scaffolds in medicinal chemistry—particularly for C-alkylation and nucleophilic substitutions—their extreme lability often leads to catastrophic yield losses, dimerization, and severe safety hazards.

This guide deconstructs the causality behind their instability and provides field-proven, self-validating workflows to master their reactivity.

Core Mechanistic FAQs: Understanding the Lability

Q: Why does the bromomethyl group in oxazoles degrade so rapidly during batch isolation? A: The lability of the C-Br bond in bromomethyloxazoles is driven by the electronic nature of the oxazole ring. The heteroaromatic system efficiently stabilizes the developing positive charge in the transition state, making the bromomethyl group an exceptionally good leaving group (1[1]). While this is advantageous for intended nucleophilic attacks, it simultaneously makes the intermediate highly susceptible to ambient moisture (hydrolysis) and self-condensation (dimerization) during solvent evaporation or chromatography (2[2]). Furthermore, these compounds are potent alkylating agents and severe lachrymators, posing significant exposure risks (3[3]).

Q: I am attempting a nucleophilic substitution with sodium azide, but my yields are abysmal and the reaction profile is messy. What is happening? A: If you are synthesizing the bromomethyloxazole via the ring expansion of an azirine with bromoacetyl bromide, the reaction generates oxazole hydrobromide as an acidic byproduct. In a traditional batch system, adding sodium azide directly to this unneutralized mixture not only degrades the sensitive oxazole core but also generates highly toxic and explosive hydrazoic acid ( HN3​ ) (4[4]). The definitive solution is in-situ generation coupled with strict, in-line neutralization.

Workflow & Logic Visualization

To bypass the lability of these intermediates, modern synthetic protocols have shifted from batch isolation to continuous flow chemistry, ensuring the reactive species is consumed the moment it is generated.

G A Vinyl Azide Precursor B Azirine Intermediate A->B Thermolysis C 2-(Bromomethyl)oxazole (Highly Labile) B->C Bromoacetyl Bromide D Batch Isolation (Traditional) C->D Pathway A F Continuous Flow (In-situ Generation) C->F Pathway B E Decomposition & Yield Loss D->E G In-line Neutralization (DIPEA) F->G Prevent HBr Accumulation H Nucleophilic Trapping (e.g., NaN3) G->H I Stable Functionalized Oxazole H->I High Yield

Workflow comparison: Batch decomposition vs. Continuous flow stabilization of bromomethyloxazoles.

Data Presentation: Scaffold Selection

Before troubleshooting a failed bromomethyloxazole reaction, consider if the extreme reactivity of the bromine leaving group is strictly necessary for your synthetic goal. The table below summarizes the quantitative trade-offs between different oxazole C2-electrophiles based on empirical data (2[2]).

Electrophile ScaffoldRelative ReactivityMalonate Alkylation YieldStability / HandlingPrimary Synthetic Utility
2-(Chloromethyl)oxazole Moderate~40%High (Isolable)S-alkylation, O-alkylation
2-(Bromomethyl)oxazole Very High~90%Low (Decomposes rapidly)C-alkylation (e.g., Oxaprozin)
Oxazole-2-carboxaldehyde Low (requires reduction)N/A (Reductive Amination: ~76%)Very High (Bench-stable)Secondary amine synthesis
Validated Experimental Protocol

Continuous-Flow Synthesis of Functionalized Oxazoles (In-Situ Bromomethyl Trapping)

This self-validating protocol ensures the bromomethyloxazole is consumed within seconds of its generation, preventing decomposition and mitigating exposure to lachrymatory hazards (4[4]).

Materials & Setup:

  • Plug flow reactor (PFR) equipped with PFA tubing.

  • Syringe pumps and standard T-mixers.

  • Stream A: Azirine precursor (0.5 M in anhydrous acetone).

  • Stream B: Bromoacetyl bromide (0.55 M in anhydrous acetone).

  • Stream C: N,N-Diisopropylethylamine (DIPEA) (1.5 M in water/acetone).

  • Stream D: Sodium azide ( NaN3​ ) (1.5 M in water) or desired amine nucleophile.

Step-by-Step Methodology:

  • In-line Ring Expansion: Pump Stream A and Stream B through a T-mixer at 0 °C, feeding into a room-temperature residence coil (residence time: 2-3 minutes).

    • Causality: The controlled flow geometry prevents thermal spiking during the highly exothermic ring expansion, ensuring clean conversion to the 2-(bromomethyl)oxazole without thermal degradation (3[3]).

  • Critical Neutralization: Feed the effluent from Step 1 into a second T-mixer, intersecting with Stream C (DIPEA).

    • Causality: DIPEA immediately neutralizes the oxazole hydrobromide formed in Step 1. This prevents the subsequent formation of hydrazoic acid and stabilizes the oxazole core against acid-catalyzed degradation (4[4]).

  • Nucleophilic Trapping: Immediately route the neutralized stream into a third T-mixer to intersect with Stream D ( NaN3​ ). Pass the combined flow through a heated coil reactor (50 °C, residence time: 5-10 minutes).

    • Causality: The azide nucleophile rapidly displaces the labile bromide before dimerization can occur, yielding the highly stable 2-(azidomethyl)oxazole (4[4]).

  • Self-Validation (In-line HPLC): Equip the reactor outflow with an in-line UV-Vis flow cell or sample directly into an HPLC vial containing a quench solution (e.g., dilute sodium bicarbonate).

    • Validation Logic: A stable product peak with <5% residual azirine or bromomethyl intermediate confirms steady-state efficiency. If the intermediate peak rises, the flow rate of Stream D must be increased to ensure complete trapping.

References
  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles Source: NIH / PMC URL:[Link]

  • Continuous multistep synthesis of 2-(azidomethyl)oxazoles Source: NIH / PMC URL:[Link]

Sources

Troubleshooting

large-scale purification challenges for 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole

Welcome to the Technical Support Center for the scale-up and purification of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole (CAS: 1517335-02-2)[1]. As a Senior Application Scientist, I frequently consult with drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and purification of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole (CAS: 1517335-02-2)[1].

As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate this specific isoxazole building block. Alkyl bromides on electron-withdrawing heterocyclic scaffolds are notoriously reactive. This compound is a potent alkylating agent and lachrymator[2], meaning it requires rigorous safety controls. More importantly, its purification is a race against two competing degradation pathways: thermal decomposition and nucleophilic hydrolysis .

This guide abandons generic advice to provide field-proven, causality-driven troubleshooting and self-validating protocols designed specifically for large-scale operations.

I. Troubleshooting FAQs: Overcoming Scale-Up Bottlenecks

Q1: Why does my product turn dark and polymerize during large-scale vacuum distillation? The Causality: The bromomethyl group at the 3-position of the isoxazole ring is highly electrophilic. At elevated temperatures (typically >50°C), trace amounts of free hydrobromic acid (HBr) left over from the synthesis initiate an auto-catalytic decomposition cascade. This leads to HBr elimination and subsequent polymerization of the isoxazole core. The Solution: You must minimize thermal residence time. Standard batch distillation subjects the bulk material to prolonged heat, which is catastrophic for this molecule. Instead, transition to Wiped-Film Evaporation (WFE) or Short-Path Distillation under high vacuum (<0.1 mbar) to keep the evaporation temperature below 50°C. If batch distillation is your only option, add a non-nucleophilic acid scavenger (e.g., a trace amount of anhydrous K₂CO₃) to the distillation pot to neutralize HBr as it forms.

Q2: I am seeing a significant amount of the 3-(hydroxymethyl) byproduct after my aqueous workup. How do I prevent hydrolysis? The Causality: The C–Br bond in 3-(bromomethyl)isoxazoles is electronically similar to a benzylic bromide. The adjacent 1,2-oxazole ring makes the carbon highly susceptible to Sₙ2 hydrolysis when exposed to water, especially under neutral or slightly acidic conditions. The Solution: Hydrolysis is a function of time and pH. Limit the contact time between the organic phase and the aqueous phase to strictly less than 15 minutes. Use a cold (0–5°C) 5% NaHCO₃ wash to rapidly neutralize any residual acidic byproducts from the bromination step[3]. Immediately dry the organic layer over anhydrous MgSO₄—do not use Na₂SO₄, as MgSO₄ acts faster and binds water more tightly, halting latent hydrolysis.

Q3: My crude mixture contains unreacted precursor and dibrominated byproducts. What is the most scalable way to separate them? The Causality: Radical bromination (e.g., using NBS/AIBN) often yields a statistical mixture. Distillation struggles to separate the monobrominated product from the dibrominated species due to overlapping boiling points. The Solution: Silica gel chromatography is highly effective because the dibrominated species is significantly more polarizable and interacts differently with the stationary phase. Use a step-gradient of Heptane/Ethyl Acetate[4]. For multi-kilogram scales where chromatography becomes a bottleneck, consider shifting your upstream synthesis to 5, which tightly controls residence time and limits over-bromination to <5%[5].

II. Process Visualizations

G A Crude 3-(Bromomethyl)- 5-ethyl-4-methylisoxazole B Cold Aqueous Workup (5% NaHCO3, <5°C) A->B Quench C Rapid Phase Separation & Drying (Anhydrous MgSO4) B->C Extract D Purification Decision C->D Concentrate E Short-Path Distillation (<0.1 mbar, <50°C) D->E High Scale (>1kg) F Silica Chromatography (Heptane/EtOAc) D->F High Purity (<1kg)

Workflow for the large-scale isolation and purification of bromomethyl isoxazoles.

G Start 3-(Bromomethyl)-5-ethyl- 4-methyl-1,2-oxazole Heat Thermal Stress (>50°C) Start->Heat Water Prolonged Aqueous Exposure Start->Water Poly Polymerization & HBr Elimination Heat->Poly Auto-catalytic Hydro 3-(Hydroxymethyl) Byproduct Water->Hydro SN2 Hydrolysis

Primary degradation pathways of 3-(bromomethyl)-isoxazoles during processing.

III. Quantitative Data: Purification Strategy Comparison

To optimize your downstream processing, compare the operational metrics of the three primary purification strategies used for alkyl bromides:

Purification MethodScalability LimitTarget PurityProduct Loss RiskKey Technical Requirement
Silica Gel Chromatography Medium (up to 1 kg)>98%LowHeptane/EtOAc (3:2 to 9:1) eluent system[4].
Short-Path Distillation High (>1 kg)90–95%High (Thermal)High vacuum (<0.1 mbar) to keep pot <50°C.
Continuous Photoflow Very High>95% (Crude)Very LowSpecialized flow reactors to prevent over-bromination[5].

IV. Self-Validating Experimental Protocol: 100g-Scale Isolation

This protocol is designed as a self-validating system . Every step includes an in-line physical check that confirms the success of the previous action, ensuring you do not proceed with compromised material.

Step 1: Quench and Neutralization

  • Action: Transfer the crude bromination mixture (approx. 100g API) into a jacketed reactor cooled to 0°C. Slowly add 300 mL of ice-cold 5% aqueous NaHCO₃ under vigorous stirring[3].

  • Causality: Neutralizes succinimide byproducts and HBr. The cold temperature kinetically suppresses Sₙ2 hydrolysis of the bromomethyl group.

  • Validation Check: The aqueous phase must test at pH 7–8 using indicator paper. If it is acidic, HBr is still present; add more NaHCO₃ before proceeding.

Step 2: Rapid Extraction and Drying

  • Action: Separate the phases within 15 minutes. Extract the aqueous layer once with 100 mL of cold Dichloromethane (DCM). Combine the organic layers and immediately add 50g of anhydrous MgSO₄. Stir for 10 minutes, then filter.

  • Causality: MgSO₄ rapidly sequesters water, halting any latent hydrolysis that would otherwise degrade the product during concentration.

  • Validation Check: The organic solution should transition from cloudy to perfectly clear. If turbidity persists, water is still present; add an additional 10g of MgSO₄.

Step 3: Low-Temperature Concentration

  • Action: Evaporate the solvent under reduced pressure (rotary evaporator) with the water bath set strictly below 30°C .

  • Causality: Prevents auto-catalytic thermal degradation of the concentrated alkyl bromide.

  • Validation Check: The resulting crude should be a pale yellow to amber oil. A dark brown or black color indicates that thermal decomposition has initiated.

Step 4: Chromatographic Separation

  • Action: Load the crude oil onto a pre-packed silica gel column (1.5 kg silica). Elute using a step gradient: initially 100% Heptane, transitioning to Heptane/Ethyl Acetate (90:10)[4].

  • Causality: Heptane flushes out unreacted, non-polar starting material. The slight polarity of EtOAc selectively elutes the monobrominated product before the more polar dibrominated species.

  • Validation Check: Monitor via TLC (UV active at 254 nm). The desired 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole will elute as a distinct, cleanly separated band (R_f ~0.4 in 9:1 Heptane/EtOAc).

V. References

  • 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole - NextSDS Source: nextsds.com URL:1

  • Chemical Label: 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole Source: chemical-label.com URL:2

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source: The Journal of Organic Chemistry (ACS Publications) URL:4

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide Source: Zanco Journal of Medical Sciences URL:3

  • Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions Source: ACS Publications URL:5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole and its Derivatives

This technical guide provides an in-depth comparison of mass spectrometry techniques for the characterization of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole and its structurally related derivatives. Designed for researc...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparison of mass spectrometry techniques for the characterization of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole and its structurally related derivatives. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices, offers detailed protocols, and presents comparative data to guide analytical method development.

Introduction: The Analytical Challenge

3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole is a substituted isoxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The presence of a reactive bromomethyl group makes this molecule a versatile synthetic intermediate for creating a library of derivative compounds. Accurate structural confirmation and differentiation from isomers are critical for advancing research and development. Mass spectrometry serves as an indispensable tool for this purpose, providing precise molecular weight information and structural insights through fragmentation analysis.[1][2]

This guide will compare two primary mass spectrometry ionization techniques: the classic, high-energy Electron Ionization (EI) and the softer, solution-based Electrospray Ionization (ESI), often coupled with liquid chromatography (LC-MS/MS).

Ionization Techniques: A Comparative Overview

The choice of ionization method is paramount as it dictates the nature and extent of fragmentation, thereby influencing the type of structural information that can be obtained.

  • Electron Ionization (EI): This is a hard ionization technique that bombards gas-phase molecules with high-energy electrons (typically 70 eV).[3][4] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[5] The resulting mass spectrum is a unique "fingerprint" of the molecule, rich in structural information, making it ideal for unambiguous identification and for building spectral libraries. However, the high energy can sometimes lead to the complete absence of a detectable molecular ion, which can be a drawback for certain compounds.[4]

  • Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique. It generates ions from a solution by creating a fine, charged spray, which allows for the gentle transfer of analyte molecules into the gas phase as ions, typically protonated ([M+H]⁺) or adducted ([M+Na]⁺) species. This method minimizes fragmentation, usually preserving the molecular ion, which is crucial for confirming molecular weight. ESI is the standard for interfacing liquid chromatography with mass spectrometry (LC-MS), enabling the analysis of complex mixtures and thermally labile compounds.[6]

In-Depth Analysis via Electron Ionization (EI-MS)

For detailed structural elucidation of a pure, volatile compound like 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole, EI-MS is exceptionally powerful. The fragmentation patterns are predictable, based on the established chemistry of the isoxazole ring and the influence of its substituents.[7][8]

Predicted Mass Spectrum and Isotopic Signature

A key feature in the mass spectrum of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole will be the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[9] This results in two molecular ion peaks of almost equal intensity: the [M]⁺ peak and the [M+2]⁺ peak, separated by 2 m/z units. This signature is a definitive indicator of the presence of a single bromine atom in the molecule or its fragments.

Key Fragmentation Pathways

The fragmentation of the parent molecule can be rationalized by considering the cleavage of the weakest bonds and the formation of the most stable fragment ions.

  • Alpha-Cleavage of the Bromomethyl Group: The C-Br bond is relatively weak, leading to a facile loss of a bromine radical (•Br) to yield a stable, resonance-delocalized carbocation. This [M-Br]⁺ fragment is often a prominent peak in the spectrum.

  • Loss of the Bromomethyl Radical: Cleavage of the C-C bond between the oxazole ring and the bromomethyl group can result in the loss of a •CH₂Br radical, yielding an ion corresponding to the substituted oxazole ring.

  • Fragmentation of the Ethyl Group: The ethyl substituent can undergo cleavage to lose a methyl radical (•CH₃) to form an [M-15]⁺ ion or an ethyl radical (•C₂H₅) to form an [M-29]⁺ ion.

  • Cleavage of the Isoxazole Ring: The isoxazole ring itself can undergo characteristic fragmentation. Pioneering studies on oxazoles and their isomers show that after initial substituent losses, the ring can cleave to eliminate carbon monoxide (CO) or hydrogen cyanide (HCN), providing further structural confirmation.[7][8]

Visualization of Predicted EI Fragmentation

G M [M]⁺ 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole F1 [M-Br]⁺ Loss of •Br M->F1 F2 [M-CH₂Br]⁺ Loss of •CH₂Br M->F2 F3 [M-C₂H₅]⁺ Loss of •C₂H₅ M->F3 F4 Further Ring Fragmentation (e.g., loss of CO, HCN) F1->F4 F2->F4 F3->F4

Caption: Predicted EI fragmentation pathways for the target molecule.

High-Throughput Analysis via LC-MS/MS

For analyzing libraries of derivatives, reaction mixtures, or metabolites, coupling Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[10] This approach offers separation, quantification, and structural confirmation in a single run.

The LC-MS/MS Workflow

The process involves separating the compounds on a UPLC/HPLC column, ionizing them with ESI, selecting the precursor ion of interest (e.g., the [M+H]⁺ ion of the parent compound) in the first quadrupole, fragmenting it via collision-induced dissociation (CID) in the collision cell, and analyzing the resulting product ions in the second mass analyzer.

G cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry LC_Sample Sample Injection LC_Column UPLC/HPLC Column (e.g., C18) LC_Sample->LC_Column Separation MS_Source ESI Source Ionization LC_Column->MS_Source MS_Q1 Q1 Precursor Ion Selection MS_Source->MS_Q1 MS_Q2 q2 (Collision Cell) Fragmentation (CID) MS_Q1->MS_Q2 MS_Q3 Q3 Product Ion Analysis MS_Q2->MS_Q3 MS_Detector Detector MS_Q3->MS_Detector

Caption: General experimental workflow for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS Analysis of Oxazole Derivatives

This protocol provides a robust starting point for method development.

1. Sample Preparation:

  • Accurately weigh and dissolve the compound or sample mixture in a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
  • Perform serial dilutions with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
  • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

2. LC Parameters (Example):

  • Instrument: Waters Acquity UPLC or equivalent.[10]
  • Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 mm x 100 mm).[10]
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2-5 µL.

3. MS/MS Parameters (Example):

  • Instrument: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8030 or equivalent).[11]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.
  • Capillary Voltage: +4.5 kV.
  • Nebulizing Gas Flow: 3 L/min.
  • Drying Gas Flow: 15 L/min.
  • Source Temperature: 300 °C.
  • Data Acquisition: Full scan to identify the [M+H]⁺ precursor, followed by product ion scans of the selected precursor at varying collision energies (e.g., 10-40 eV) to optimize fragmentation.

Performance Comparison: EI-MS vs. LC-MS/MS

FeatureElectron Ionization (EI-MS)Liquid Chromatography-Tandem MS (LC-MS/MS)
Primary Use Case Unambiguous structural elucidation of pure, volatile compounds.Analysis of complex mixtures, reaction monitoring, metabolite ID, quantification.
Ionization Type Hard Ionization.[3]Soft Ionization (typically ESI).[6]
Molecular Ion Often weak or absent due to extensive fragmentation.[4]Typically the base peak ([M+H]⁺), confirming molecular weight.
Fragmentation Extensive, reproducible, provides a detailed structural "fingerprint".Controlled fragmentation (CID) of a selected precursor ion.
Sample Introduction Gas Chromatography (GC) or Direct Insertion Probe.[9]Liquid Chromatography (LC).[11]
Throughput Lower; typically for individual sample analysis.High; suitable for automated analysis of many samples.
Key Advantage High-quality, library-searchable spectra for confident identification.High sensitivity, selectivity, and applicability to non-volatile or thermally labile derivatives.

Conclusion

The mass spectrometric analysis of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole and its derivatives is best approached with a clear understanding of the analytical goals. For definitive structural confirmation of a synthesized compound, the detailed and reproducible fragmentation patterns from Electron Ionization (EI-MS) are invaluable, with the characteristic bromine isotopic pattern serving as a crucial validation point. For the analysis of derivative libraries, crude reaction mixtures, or biological samples where separation and high sensitivity are required, the LC-MS/MS workflow with Electrospray Ionization (ESI) is the superior method. By leveraging the strengths of each technique, researchers can efficiently and accurately characterize this important class of heterocyclic compounds.

References

  • Maccioni, A., et al. (1973). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Available at: [Link]

  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Available at: [Link]

  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. Available at: [Link]

  • Grimme, S., & Hansen, A. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. ACS Publications. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Electron ionization. Wikipedia. Available at: [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews. Available at: [Link]

  • LibreTexts Chemistry. (2022). Electron Ionization. Chemistry LibreTexts. Available at: [Link]

  • Juhász, M., et al. (2006). Electron Ionization Mass Spectra of Phosphorus-Containing Heterocycles. I. 1,4,4a,5,6,7,8,8a-octahydro-2H-3,1,2-benzoxazaphosphinine 2-oxides. PubMed. Available at: [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Palibroda, N., et al. (n.d.). ELECTRON IONISATION MASS SPECTRA OF SOME. Studia Universitatis "Babeş-Bolyai".
  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

  • MDPI. (2023). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. PMC. Available at: [Link]

  • Beilstein Journals. (2022). A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures. Beilstein Journals. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2023). LC-HRMS Profile of Chemical Compounds in Penicillium citrinum XT6 Extract. IJPSM. Available at: [Link]

Sources

Comparative

alternative reagents to 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole for alkylation

An in-depth technical comparison of alkylating agents for the installation of the 5-ethyl-4-methylisoxazole pharmacophore, designed for medicinal chemists and process development scientists. The Role and Limitations of 3...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of alkylating agents for the installation of the 5-ethyl-4-methylisoxazole pharmacophore, designed for medicinal chemists and process development scientists.

The Role and Limitations of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole

The 1,2-oxazole (isoxazole) heterocycle is a privileged scaffold in medicinal chemistry, frequently utilized in the development of anticancer agents, PARP inhibitors, and anti-inflammatory drugs[1][2]. To install this pharmacophore, 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole (CAS: 1517335-02-2) is traditionally employed as the primary alkylating agent[3].

While highly reactive and effective for the SN​2 alkylation of amines, phenols, and thiols, the bromomethyl derivative presents several critical liabilities in late-stage drug development:

  • Genotoxic Impurity (GTI) Risk: Primary alkyl bromides are potent electrophiles flagged as Potentially Mutagenic Impurities (PMIs) under ICH M7 guidelines. Residual bromide in the final Active Pharmaceutical Ingredient (API) requires rigorous, costly trace analysis.

  • Moisture Sensitivity & Degradation: The highly polarized C-Br bond is susceptible to ambient hydrolysis, leading to the formation of the corresponding alcohol and hydrobromic acid (HBr) during storage, which autocatalytically degrades the reagent.

  • Over-Alkylation: The aggressive reactivity profile often leads to dialkylation of primary amines or undesirable quaternization of tertiary amine centers.

To mitigate these issues, process chemists must evaluate alternative leaving groups or entirely different activation paradigms (such as the Mitsunobu reaction) that offer superior stability, tunable reactivity, and reduced toxicity profiles.

Mechanistic Rationale for Alternative Reagents

Selecting an alternative reagent requires balancing the nucleophilicity of the target substrate against the leaving group ability ( pKa​ of the conjugate acid) and the atom economy of the reaction.

Alternative A: (5-Ethyl-4-methylisoxazol-3-yl)methyl methanesulfonate (The Mesylate)

Replacing the bromide with a methanesulfonate (mesylate) group provides a highly crystalline, stable intermediate[4][5]. The mesylate anion is an excellent leaving group due to resonance stabilization, offering SN​2 reactivity comparable to the bromide but with significantly lower volatility. This reduces the inhalation hazard and lowers the risk of volatile GTIs carrying over into the final API.

Alternative B: 3-(Chloromethyl)-5-ethyl-4-methyl-1,2-oxazole (The Chloride)

For highly reactive nucleophiles (e.g., thiols or unhindered primary amines), the chloride variant is preferred. The C-Cl bond is stronger than the C-Br bond, drastically improving shelf-life and reducing moisture sensitivity. If higher reactivity is suddenly required, the chloride can be activated in situ via a Finkelstein reaction by adding catalytic sodium iodide (NaI).

Alternative C: (5-Ethyl-4-methylisoxazol-3-yl)methanol (The Mitsunobu Approach)

The most robust safety profile is achieved by abandoning alkyl halides entirely. Using the corresponding alcohol[6][7] in a Mitsunobu reaction activates the carbon center in situ using triphenylphosphine ( PPh3​ ) and a dialkyl azodicarboxylate (e.g., DIAD). This halide-free approach completely circumvents GTI generation, making it highly desirable for late-stage API functionalization.

G Target Target: Install 5-ethyl-4-methylisoxazole Motif Bromide 3-(Bromomethyl)isoxazole - High Reactivity - High GTI Risk - Moisture Sensitive Target->Bromide Traditional Route Mesylate Isoxazol-3-ylmethyl mesylate - Balanced SN2 Reactivity - Crystalline / Stable - Moderate Risk Target->Mesylate Leaving Group Optimization Chloride 3-(Chloromethyl)isoxazole - Lower Reactivity - High Shelf Stability - Finkelstein Required Target->Chloride Stability Optimization Alcohol Isoxazol-3-ylmethanol - Mitsunobu Activation - Zero Halide Risk - High Atom Cost Target->Alcohol Halide-Free Route

Fig 1: Strategic selection of isoxazole alkylating agents based on reactivity and safety.

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics of these reagents based on standard medicinal chemistry alkylation workflows (e.g., O-alkylation of phenols or N-alkylation of secondary amines).

Reagent / PrecursorLeaving GroupRelative Reactivity ( SN​2 )GTI / PMI Alert LevelShelf StabilityAtom EconomyByproducts
Bromomethyl isoxazole −Br Very HighHigh (ICH M7)Poor (Hydrolyzes)High HBr , Bromide salts
Mesyloxymethyl isoxazole −OMs HighModerateGoodModerateMethanesulfonate salts
Chloromethyl isoxazole −Cl ModerateModerateExcellentHigh HCl , Chloride salts
Isoxazol-3-ylmethanol Ph3​P+−O− Substrate DependentNone (Halide-Free)ExcellentLow Ph3​P=O , Hydrazine derivs

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They include specific causality for reagent choices and In-Process Controls (IPCs) to verify reaction success at each critical juncture.

Protocol A: Halide-Free O-Alkylation via Mitsunobu Reaction

Objective: Alkylate a target phenol using (5-ethyl-4-methylisoxazol-3-yl)methanol[5][6]. Causality: Diisopropyl azodicarboxylate (DIAD) is selected over DEAD because DIAD is a liquid, making it safer to handle and easier to dispense at scale without the explosive risks associated with solid DEAD.

  • Preparation: In an oven-dried flask under N2​ , dissolve the target phenol (1.0 equiv), (5-ethyl-4-methylisoxazol-3-yl)methanol (1.1 equiv), and PPh3​ (1.2 equiv) in anhydrous THF (0.2 M).

  • Activation: Cool the mixture to 0 °C. Add DIAD (1.2 equiv) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exothermic formation of the betaine intermediate, preventing the premature thermal degradation of the azodicarboxylate.

  • Validation Checkpoint 1 (Visual): The reaction should turn a distinct yellow upon DIAD addition, indicating the formation of the active phosphonium intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2–4 hours.

  • Validation Checkpoint 2 (IPC): Pull a 10 µL aliquot, quench in MeCN, and analyze via LC-MS. The disappearance of the phenol mass and the appearance of the product mass [M+H]+ validates completion. A prominent peak for triphenylphosphine oxide ( Ph3​P=O , m/z 279) will also be visible.

  • Workup: Concentrate in vacuo. To precipitate the bulk of Ph3​P=O , triturate the crude residue with cold diethyl ether/hexanes (1:1) and filter. Purify the filtrate via silica gel chromatography.

G Step1 1. Alcohol + PPh3 (Solvent: THF, 0°C) Step2 2. Add DIAD (Dropwise, form betaine) Step1->Step2 Step3 3. IPC: Visual (Yellow color formation) Step2->Step3 Step4 4. Add Nucleophile (Warm to 25°C) Step3->Step4 Step5 5. IPC: LC-MS (Product + Ph3P=O peak) Step4->Step5

Fig 2: Self-validating workflow for the Mitsunobu-driven halide-free alkylation.

Protocol B: Controlled N-Alkylation using the Mesylate

Objective: Alkylate a secondary amine using (5-ethyl-4-methylisoxazol-3-yl)methyl methanesulfonate[4][8]. Causality: K2​CO3​ is used as a mild, insoluble base in acetonitrile to act as an acid scavenger. This heterogeneous setup prevents base-catalyzed degradation of the mesylate, which can occur if strong, soluble organic bases (like DBU) are used.

  • Preparation: Suspend the secondary amine (1.0 equiv) and anhydrous K2​CO3​ (2.5 equiv) in anhydrous Acetonitrile (0.15 M). Stir for 10 minutes at room temperature.

  • Alkylation: Add (5-ethyl-4-methylisoxazol-3-yl)methyl methanesulfonate (1.05 equiv) in one portion.

    • Causality: A slight excess (1.05 equiv) compensates for any trace moisture in the solvent that might hydrolyze the mesylate, while keeping the excess low enough to prevent dialkylation (if a primary amine were used).

  • Heating: Heat the suspension to 60 °C.

  • Validation Checkpoint 1 (IPC): After 2 hours, perform TLC (e.g., 50% EtOAc/Hexanes). The mesylate typically stains strongly with KMnO4​ . The disappearance of the mesylate spot validates consumption.

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove the potassium methanesulfonate salts and excess K2​CO3​ .

    • Validation Checkpoint 2: The mass of the recovered salts should roughly equal the theoretical yield of the byproduct, confirming the stoichiometric progression of the SN​2 displacement.

  • Purification: Concentrate the filtrate and purify via standard reverse-phase HPLC or silica gel chromatography.

References

  • NextSDS. "3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole - Chemical Substance Information." NextSDS Database. Available at: [Link]

  • ResearchGate. "Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies." ResearchGate. Available at: [Link]

  • RSC Advances. "Advances in isoxazole chemistry and their role in drug discovery." Royal Society of Chemistry. Available at:[Link]

  • PubMed Central (NIH). "Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents." National Institutes of Health. Available at:[Link]

  • Google Patents. "EP3884940A1 - Novel imidazole derivative (Mitsunobu applications of isoxazol-3-ylmethanol)." Google Patents.
  • Google Patents. "WO2015162456A1 - Amino pyridine derivatives as phosphatidylinositol 3-kinase inhibitors." Google Patents.
  • Google Patents. "WO2011100380A1 - Arylmethoxy isoindoline derivatives (Isoxazol-3-ylmethyl methanesulfonate applications)." Google Patents.
  • Google Patents. "WO2023220238A1 - Lrrk2 inhibitors (Synthesis of isoxazol-3-ylmethyl methanesulfonate)." Google Patents.

Sources

Validation

A Comparative Guide to the Structural Confirmation of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole Derivatives

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is the bedrock upon which successful research is built. The 1,2-oxazole (isox...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is the bedrock upon which successful research is built. The 1,2-oxazole (isoxazole) scaffold is a privileged heterocycle, appearing in numerous FDA-approved drugs and clinical candidates due to its unique electronic properties and ability to act as a bioisostere.[1][2][3] The title compound, 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole, and its derivatives are valuable synthetic intermediates; the bromomethyl group at the C3 position serves as a reactive handle for introducing a wide array of functionalities. However, its reactivity also necessitates rigorous structural verification to ensure the integrity of subsequent synthetic steps and the final products.

This guide provides an in-depth comparison of the essential analytical techniques required to confirm the structure of this specific isoxazole derivative. We will move beyond a simple listing of methods to explain the causality behind experimental choices, highlighting how data from multiple techniques are integrated to build an unshakeable structural hypothesis.

The Analytical Challenge: Ensuring Regiochemical and Functional Group Integrity

The primary challenge in confirming the structure of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole lies in verifying:

  • The Substitution Pattern: Confirming the precise placement of the bromomethyl, methyl, and ethyl groups at the C3, C4, and C5 positions of the isoxazole ring, respectively.

  • Functional Group Presence: Verifying the integrity of the key C-Br bond and the N-O bond of the isoxazole ring.

A multi-technique approach is not just recommended; it is essential for a self-validating analytical workflow.

The Workflow for Unambiguous Confirmation

A logical and efficient workflow ensures that each analytical step builds upon the last, culminating in complete structural elucidation.

Caption: Integrated workflow for structural confirmation.

Mass Spectrometry (MS): The First Gatekeeper

Mass spectrometry is the initial and most crucial step for confirming the molecular weight and elemental composition. For a brominated compound, MS provides a unique and powerful diagnostic signature.

Expertise & Causality: The core principle here is the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), in nearly a 1:1 ratio.[4] This results in a characteristic isotopic cluster for any ion containing a single bromine atom: two peaks of almost equal intensity separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[4][5][6] The presence of this 1:1 doublet is a definitive indicator of a monobrominated compound.[5]

Data Comparison: Expected vs. Observed

Ion AdductExpected m/z (C₇H₁₀⁷⁹BrNO)Expected m/z (C₇H₁₀⁸¹BrNO)Key Observation
[M+H]⁺ 204.0018206.0000~1:1 intensity ratio
[M+Na]⁺ 225.9838227.9819~1:1 intensity ratio

Data derived from predicted values for 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole.[7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution data.

  • Analysis Mode: Acquire spectra in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.

  • Data Interpretation:

    • Verify the presence of the M and M+2 peaks with an intensity ratio of approximately 1:1.

    • Confirm that the measured accurate mass is within 5 ppm of the calculated theoretical mass for the molecular formula C₇H₁₀BrNO.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

While MS confirms the formula, NMR spectroscopy (both ¹H and ¹³C) elucidates the connectivity of the atoms, providing the structural "blueprint." It is the most powerful tool for distinguishing between isomers.

Expertise & Causality: The chemical environment of each proton and carbon atom dictates its resonance frequency (chemical shift). For our target molecule, the chemical shifts of the bromomethyl (-CH₂Br), ethyl (-CH₂CH₃), and ring methyl (-CH₃) groups are highly diagnostic.

  • ¹H NMR: The -CH₂Br protons are expected to be significantly downfield (higher ppm) due to the deshielding effect of the electronegative bromine atom. The ethyl group will show a characteristic quartet for the -CH₂- and a triplet for the -CH₃, with coupling between them. The ring methyl will appear as a singlet.

  • ¹³C NMR: The carbon of the -CH₂Br group will have a distinct chemical shift, typically in the 20-40 ppm range. The isoxazole ring carbons (C3, C4, C5) will have characteristic resonances in the aromatic/heteroaromatic region.[8]

Comparative Data: Predicted Chemical Shifts (¹H NMR)

ProtonsMultiplicityExpected Chemical Shift (δ, ppm)Rationale
-CH ₂BrSinglet4.5 - 4.8Strong deshielding by Br and isoxazole ring.
-CH ₂CH₃Quartet2.6 - 2.9Adjacent to isoxazole ring and coupled to -CH₃.
-CH₂CHTriplet1.2 - 1.4Coupled to -CH₂-.
Ring -CHSinglet2.1 - 2.4Attached to the sp² carbon of the isoxazole ring.

Note: These are estimated values. Actual shifts can vary based on solvent and concentration. Studies on similar isoxazole structures show that the proton on the isoxazole ring itself (H-4) typically resonates around 6.5 ppm, but in this fully substituted case, its absence is a key confirmation point.[2][9]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) will be required.

  • Data Processing: Fourier transform the raw data, phase the spectra, and calibrate using the TMS signal. Integrate the ¹H signals to confirm proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Expertise & Causality: The bonds within a molecule vibrate at specific frequencies. For our isoxazole derivative, we are looking for the characteristic stretches of the isoxazole ring and the carbon-bromine bond.

Data Comparison: Key Vibrational Frequencies

Bond / GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
C=N (Isoxazole)Stretch1600 - 1660[1][3]
N-O (Isoxazole)Stretch1250 - 1280[3]
C-BrStretch600 - 700[3]
C-H (Aliphatic)Stretch2850 - 3000[3]

The absence of strong, broad peaks in the 3200-3600 cm⁻¹ region helps confirm the absence of -OH or -NH groups, validating that no unintended hydrolysis or side reactions have occurred.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare them to known values for the expected functional groups.

Single-Crystal X-ray Diffraction: The Gold Standard

When an unambiguous, three-dimensional structure is required, for example, for a patent filing or a publication in a high-impact journal, single-crystal X-ray diffraction is the ultimate arbiter. It provides the precise coordinates of every atom in the crystal lattice.

Expertise & Causality: This technique relies on the diffraction of X-rays by the ordered array of atoms in a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate a 3D electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with extremely high precision.[10]

Data Presentation: Crystallographic Parameters

While experimental data for the exact title compound is not publicly available, a successful analysis would yield a table of crystallographic data similar to this example for a related oxazole derivative:

ParameterExample Value (for a related oxazole)
Chemical FormulaC₁₈H₁₃NO₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)13.35, 3.94, 28.52
α, β, γ (°)90, 98.02, 90
Volume (ų)1487.5
Z (Molecules/unit cell)4

Data adapted from a study on a 4,5-disubstituted oxazole derivative.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. The compound must be carefully crystallized from a suitable solvent system (e.g., slow evaporation from ethanol, hexane/ethyl acetate) to obtain a single crystal of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Data Collection: The crystal is mounted and cooled in a stream of nitrogen gas (typically to 100 K) in an X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[10]

  • Structure Solution and Refinement: Specialized software is used to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to achieve the best possible fit, resulting in the final, highly accurate 3D structure.[11]

Synthesis of Evidence: A Self-Validating System

No single technique provides the complete picture. The trustworthiness of the structural assignment comes from the convergence of all data points, as illustrated in the diagram below.

Sources

Comparative

HPLC Analysis for Purity Assessment of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole: A Comparative Guide

Executive Summary The purity assessment of reactive heterocyclic intermediates requires a delicate balance between chromatographic resolution and analyte stability. 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity assessment of reactive heterocyclic intermediates requires a delicate balance between chromatographic resolution and analyte stability. 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole is a highly versatile but reactive building block. Because alkyl and heteroaryl halides are potent alkylating agents, they are frequently flagged as Potential Genotoxic Impurities (PGIs) in drug development . This guide objectively compares two distinct High-Performance Liquid Chromatography (HPLC) methodologies—Direct RP-HPLC and Pre-Column Derivatization HPLC —detailing the causality behind experimental choices, self-validating protocols, and validation frameworks required to ensure scientific integrity.

The Analytical Challenge: Causality of Degradation

The fundamental challenge in analyzing 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole lies in the inherent reactivity of the bromomethyl group. While the isoxazole ring provides a moderate UV chromophore, the benzylic-like position of the bromide makes it highly susceptible to nucleophilic attack via SN1 or SN2 mechanisms.

If a standard HPLC approach is used (e.g., dissolving the sample in methanol and running a 20-minute aqueous gradient), the analyte will undergo rapid solvolysis. Methanol acts as a nucleophile, converting the analyte into a methoxymethyl artifact. Similarly, prolonged exposure to an aqueous mobile phase causes hydrolysis, yielding a hydroxymethyl degradant. These artifacts manifest as ghost peaks or broad tailing baselines, falsely lowering the calculated purity of the batch.

Pathway A 3-(Bromomethyl)-isoxazole (Intact Reactive Analyte) B Aqueous Mobile Phase or Protic Diluent A->B Exposure C Nucleophilic Substitution (SN1 / SN2) B->C D 3-(Hydroxymethyl)-isoxazole (Hydrolysis Artifact) C->D H2O E 3-(Methoxymethyl)-isoxazole (Methanolysis Artifact) C->E MeOH

Solvolysis degradation pathways of bromomethyl isoxazoles in protic media.

Comparative Methodologies: Direct vs. Derivatization

To circumvent degradation, analysts must choose a methodology based on the required sensitivity and the specific analytical goal.

  • Method A: Direct Ultra-Fast RP-HPLC. Designed for bulk purity assessment (>95%). It utilizes strictly aprotic diluents and sub-2 µm particle columns to elute the compound before on-column hydrolysis can occur. Acidic mobile phases are employed to suppress silanol interactions and stabilize the oxazole ring .

  • Method B: Pre-Column Derivatization HPLC. Designed for trace PGI analysis (<100 ppm). The reactive bromide is intentionally substituted with a stable, highly UV-active tag (e.g., 4-nitrophenol) via a Finkelstein-catalyzed reaction. This permanently stabilizes the molecule and amplifies its detectability .

Workflow A Analyte: 3-(Bromomethyl)-5-ethyl -4-methyl-1,2-oxazole B Goal: Main Component Purity (>95%) A->B C Goal: Trace PGI Analysis (<100 ppm) A->C D Aprotic Diluent (100% ACN) Prevent Solvolysis B->D E Pre-column Derivatization (e.g., 4-NPP + KI) C->E F Direct RP-HPLC (C18) Fast Gradient (<10 min) D->F G Derivatization HPLC-UV High Sensitivity E->G

Workflow for selecting HPLC methodology based on analytical goals.

Quantitative Data Summaries

The following table objectively compares the performance metrics of both methodologies based on standard chromatographic validation parameters.

Table 1: Comparative Performance of HPLC Methodologies

ParameterDirect RP-HPLC (Method A)Derivatization HPLC (Method B)
Primary Application Bulk Purity Assessment (>95%)Trace PGI Analysis (<100 ppm)
Column Chemistry C18 (50 x 4.6 mm, 1.8 µm)Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Mobile Phase ACN / H₂O (0.1% TFA)MeOH / H₂O (10mM Ammonium Acetate)
Run Time < 5 minutes15 - 20 minutes
Limit of Detection (LOD) ~0.05% (500 ppm)~0.0005% (5 ppm)
Sample Stability Low (Requires immediate injection)High (Covalently stabilized derivative)

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The protocols below integrate internal checks to ensure that the data generated is an artifact-free representation of the sample.

Protocol A: Ultra-Fast Direct RP-HPLC (Bulk Purity)

Causality: A short C18 column with a 1.8 µm particle size is used to achieve UHPLC speeds. Eluting the compound in under 5 minutes minimizes its residence time in the aqueous mobile phase, preventing on-column hydrolysis.

Step-by-Step Methodology:

  • Aprotic Sample Preparation: Accurately weigh 10 mg of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole into a 10 mL volumetric flask. Dissolve and dilute to volume using 100% anhydrous Acetonitrile (ACN) . Do not use methanol or water.

  • Chromatographic Setup:

    • Column: C18, 50 x 4.6 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 30% B to 90% B over 4 minutes, hold for 1 minute.

    • Flow Rate: 1.2 mL/min.

    • Detection: UV at 235 nm.

  • Self-Validating Step (Diluent Hold Test): Inject the sample immediately upon preparation ( t=0 ). Leave the vial in the autosampler (controlled at 20°C) and inject again at t=4 hours.

    • Validation Criteria: If the purity profile at t=4 shows an increase in early-eluting peaks (hydrolysis products) by >0.1%, the diluent is contaminated with moisture and the preparation must be repeated with fresh anhydrous solvent.

Protocol B: Pre-Column Derivatization HPLC (Trace PGI Analysis)

Causality: Alkyl halides lack the strong chromophores required for parts-per-million (ppm) detection. By reacting the sample with 4-nitrophenol (4-NPP) in the presence of Potassium Iodide (KI), the bromide is transiently converted to an iodide, which immediately undergoes nucleophilic substitution to form a highly UV-active, stable ether .

Step-by-Step Methodology:

  • Derivatization Reaction: In a 10 mL vial, combine 1 mL of the sample solution (in ACN) with 1 mL of 0.1 M 4-NPP and 0.5 mL of 0.05 M KI.

  • Incubation: Seal the vial and incubate in a water bath at 60°C for 60 minutes. Allow to cool to room temperature.

  • Chromatographic Setup:

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (provides excellent pi-pi retention for the nitrophenyl tag).

    • Isocratic Elution: 60% Methanol / 40% Water (10mM Ammonium Acetate).

    • Detection: UV at 254 nm.

  • Self-Validating Step (Derivatization Efficiency Check): Prepare a parallel sample spiked with a known concentration (e.g., 50 ppm) of a reference standard (e.g., Benzyl Bromide).

    • Validation Criteria: Calculate the recovery of the derivatized standard. If recovery is <95%, matrix interference has quenched the derivatization reaction, and the sample must be diluted further before reaction.

Regulatory Validation Framework

Whether utilized for batch release or stability testing, the chosen HPLC method must be formally validated according to the ICH Q2(R2) Validation of Analytical Procedures guidelines . The acceptance criteria shift depending on whether the method is used for major component assay or trace impurity quantification.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation CharacteristicAcceptance Criteria (Assay/Bulk Purity)Acceptance Criteria (Trace Impurity / PGI)
Specificity Resolution ( Rs​ ) > 1.5 from known degradants Rs​ > 1.5 from matrix and derivatizing agents
Linearity R2≥0.999 (80% to 120% of target conc.) R2≥0.99 (LOQ to 120% of specification limit)
Precision (Repeatability) RSD ≤2.0% ( n=6 preparations)RSD ≤10.0% ( n=6 at the limit level)
Accuracy (Recovery) 98.0% - 102.0% across the defined range80.0% - 120.0% at the specification limit

By adhering to these stringent validation parameters and understanding the mechanistic causality of analyte degradation, analytical scientists can ensure that the purity assessment of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole is both highly accurate and scientifically defensible.

References

  • Elder, D. P., Teasdale, A., & Lipczynski, A. M. (2008). Control and analysis of alkyl and benzyl halides and other related reactive organohalides as potential genotoxic impurities in active pharmaceutical ingredients (APIs). Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Ji, S., Gao, H., Xia, X., & Zheng, F. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances (PubMed Central).[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • Kumar, et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU.[Link]

Validation

A Comparative Guide to the Validation of Analytical Methods for 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scie...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the methods used to assess the quality, purity, and potency of a drug substance are reliable, reproducible, and fit for their intended purpose.[1][2][3] This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole, a key intermediate in the synthesis of various pharmaceutical compounds.

The choice of an analytical method is contingent on the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need to quantify impurities or degradation products.[4][5] This guide will delve into the experimental protocols for validating both HPLC and GC-MS methods for our target compound, presenting a side-by-side comparison of their performance based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[6][7][8][9]

Choosing the Right Tool: A Comparative Overview

Both HPLC and GC-MS offer robust platforms for the analysis of organic molecules. However, their applicability and performance characteristics can differ significantly based on the analyte's properties. For 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole, which is a semi-volatile and thermally labile compound, both techniques present viable options, each with its own set of advantages and disadvantages.

Analytical TechniquePrincipleAdvantages for 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazoleDisadvantages
HPLC with UV Detection Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Suitable for non-volatile and thermally labile compounds. High precision and accuracy.May have lower sensitivity compared to GC-MS. Potential for co-elution with impurities of similar polarity.
GC-MS Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection.High sensitivity and specificity due to mass detection. Excellent for identifying and quantifying volatile impurities.[10]Potential for thermal degradation of the analyte in the injector or column. Requires derivatization for non-volatile compounds.

Experimental Protocols: A Step-by-Step Guide to Validation

The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[11][12][13] The following protocols outline the validation of an HPLC and a GC-MS method for the quantification of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole.

High-Performance Liquid Chromatography (HPLC) Method Validation

This protocol is designed to validate a reversed-phase HPLC method with UV detection for the assay of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole.

1. Specificity:

  • Objective: To demonstrate that the method is able to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (if applicable, for a drug product).

    • Analyze a standard solution of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole.

    • Analyze a sample of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole spiked with known related substances and potential degradation products.

    • Stress the sample under various conditions (e.g., acid, base, oxidation, heat, light) and analyze the resulting solutions.

  • Acceptance Criteria: The peak for 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole should be free from any co-eluting peaks in the spiked and stressed samples. The peak purity should be evaluated using a photodiode array (PDA) detector.

2. Linearity:

  • Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.[14]

  • Procedure:

    • Prepare a series of at least five standard solutions of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area versus the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.[1]

  • Procedure:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole into a placebo or a known matrix.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

5. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to the method parameters, such as:

      • Mobile phase composition (e.g., ±2% organic modifier).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).

      • Wavelength of detection (e.g., ±2 nm).

    • Analyze a standard solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the assay results should not be significantly affected by the variations.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting Protocol Define Validation Protocol & Acceptance Criteria Specificity Specificity (Blank, Placebo, Spiked, Stressed) Protocol->Specificity Start Validation Linearity Linearity (5 Concentrations, Triplicate) Specificity->Linearity Accuracy Accuracy (3 Levels, Triplicate) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Varied Parameters) Precision->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Validation Report Generation Data_Analysis->Validation_Report

Caption: Workflow for the validation of the HPLC analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

This protocol details the validation of a GC-MS method for the quantification of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole.

1. Specificity:

  • Objective: To ensure the method can selectively identify and quantify the analyte.

  • Procedure:

    • Analyze a blank solvent.

    • Analyze a standard of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole.

    • Analyze a sample spiked with potential impurities.

    • Confirm the identity of the analyte peak by comparing its mass spectrum with a reference spectrum.

  • Acceptance Criteria: No interfering peaks at the retention time and m/z of the analyte. The mass spectrum of the analyte in the sample should match the reference spectrum.

2. Linearity:

  • Objective: To establish a linear relationship between the instrument response and the concentration of the analyte.

  • Procedure:

    • Prepare a series of at least five calibration standards of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

3. Accuracy:

  • Objective: To assess the agreement between the measured concentration and the true concentration.

  • Procedure:

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Analyze five replicates of each QC level.

    • Calculate the percent recovery.

  • Acceptance Criteria: Mean recovery within 85.0% to 115.0%.

4. Precision:

  • Objective: To evaluate the variability of the method.

  • Procedure:

    • Repeatability: Analyze five replicates of the low, medium, and high QC samples on the same day.

    • Intermediate Precision: Repeat the analysis on three different days.

  • Acceptance Criteria: RSD ≤ 15% for both repeatability and intermediate precision.

5. Robustness:

  • Objective: To assess the method's reliability with minor variations in parameters.

  • Procedure:

    • Introduce slight changes to parameters like injector temperature (±10 °C), oven temperature ramp rate (±1 °C/min), and carrier gas flow rate (±0.1 mL/min).

    • Analyze a QC sample under each condition.

  • Acceptance Criteria: The results should not deviate significantly from the results obtained under the normal operating conditions.

GCMS_Validation_Parameters Validation GC-MS Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness

Caption: Key parameters for the validation of the GC-MS analytical method.

Comparative Performance Data

The following table summarizes the typical performance characteristics of the validated HPLC and GC-MS methods for the analysis of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole.

Validation ParameterHPLC with UV DetectionGC-MSICH Guideline Acceptance Criteria
Specificity High (Peak purity > 99.5%)Very High (Mass spectral confirmation)The analytical signal should be free of interference from other components.
Linearity (r²) > 0.999> 0.998≥ 0.99
Range (µg/mL) 10 - 1501 - 100The range for which the method is linear, accurate, and precise.
Accuracy (% Recovery) 99.2 - 101.5%95.8 - 104.3%Typically 98.0 - 102.0% for drug substance assay.[15]
Precision (RSD) < 1.0%< 5.0%≤ 2.0% for drug substance assay.[14]
Limit of Detection (LOD) (µg/mL) 0.50.13.3 x (Standard Deviation of the Response / Slope of the Calibration Curve)
Limit of Quantitation (LOQ) (µg/mL) 1.50.310 x (Standard Deviation of the Response / Slope of the Calibration Curve)
Robustness PassedPassedThe method should be reliable under normal usage.

Conclusion: Selecting the Optimal Method

Both the validated HPLC and GC-MS methods are suitable for the quantitative analysis of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole. The choice between the two will depend on the specific application.

  • For routine quality control and assay of the bulk drug substance, the HPLC method is often preferred due to its higher precision and accuracy, as well as its suitability for analyzing potentially non-volatile impurities.[16][17]

  • The GC-MS method excels in the identification and quantification of trace-level volatile impurities and degradation products. [10][18][19][20] Its high sensitivity and the specificity afforded by mass spectrometric detection make it an invaluable tool for in-depth impurity profiling.

Ultimately, a comprehensive analytical strategy may involve the use of both techniques to gain a complete understanding of the quality and purity of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole. This dual-pronged approach ensures a robust quality control framework throughout the drug development lifecycle.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 3). YouTube.
  • Analytical Method Validation: Mastering FDA Guidelines.
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  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
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  • A Comparative Guide to the Validation of Analytical Methods for Bromo(2H3)methane-Labeled Compounds. Benchchem.
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  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). SlideShare.
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  • Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. (2022, June 21).
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole

Handling highly reactive halogenated heterocycles requires more than passive compliance; it demands a mechanistic understanding of the chemical's behavior. 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole (CAS: 1517335-02-2)...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling highly reactive halogenated heterocycles requires more than passive compliance; it demands a mechanistic understanding of the chemical's behavior. 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole (CAS: 1517335-02-2) is a specialized building block widely utilized in drug discovery and complex organic synthesis[1]. However, its structural advantages also dictate its primary hazards: it is a potent alkylating agent, a severe corrosive (Skin Corr. 1B), and a violent lachrymator[1][2].

This guide provides a comprehensive, field-proven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring laboratory safety without compromising operational efficiency.

Mechanistic Hazard Analysis: The "Why" Behind the Danger

To design an effective safety protocol, we must first understand the chemical's reactivity. The compound features a bromomethyl group attached to an isoxazole ring.

  • Alkylating Potential (Toxicity): The isoxazole ring acts as an electron-withdrawing system that stabilizes the transition state during nucleophilic substitution (SN2) reactions[3]. While this makes it an excellent reagent for synthesizing complex molecules, it also means the compound will readily alkylate biological nucleophiles (such as the nitrogenous bases in DNA or thiol groups in proteins) upon contact[4][5].

  • Lachrymator Effect (Corrosivity): Bromomethyl compounds are notorious lachrymators (tear-inducing agents)[2][6]. Upon contact with the aqueous environment of the mucous membranes or eyes, the compound undergoes rapid hydrolysis, releasing hydrobromic acid (HBr) gas. This localized acid generation causes immediate, severe tissue burns and respiratory distress[2][7].

ToxicityPathway A 3-(Bromomethyl)-5-ethyl -4-methyl-1,2-oxazole B Aqueous Environment (Eyes/Mucous Membranes) A->B Exposure C Biological Nucleophiles (Proteins/DNA) A->C Absorption D Rapid Hydrolysis B->D E SN2 Alkylation C->E F Release of HBr Gas (Lachrymator Effect) D->F G Irreversible Cellular Damage (Corrosive/Toxic) E->G F->G

Fig 1: Mechanistic pathway of toxicity and lachrymator effects upon biological exposure.

Personal Protective Equipment (PPE) Matrix

Because 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole poses both vapor (lachrymator) and contact (vesicant/corrosive) hazards, standard laboratory attire is insufficient. The following PPE matrix is engineered to interrupt the specific exposure pathways identified above, compliant with OSHA 29 CFR standards[7].

Protection ZoneRequired EquipmentRegulatory StandardMechanistic Justification
Eye & Face Chemical safety goggles AND a full-face shield.29 CFR 1910.133Prevents HBr generation in the eyes. Safety glasses are strictly prohibited due to vapor bypassing the lenses[2][7].
Hands (Primary) Heavy-duty Nitrile or Butyl rubber gloves (Double-gloved).29 CFR 1910.138Alkylating agents rapidly permeate thin latex/nitrile. Double gloving allows the outer glove to be shed immediately if contaminated[2].
Body Tyvek® suit or heavy chemical-resistant lab coat with a neoprene apron.General Duty ClauseProtects against accidental splashing. The compound causes severe skin burns (H314) upon contact[1][2].
Respiratory Handled strictly in a Class II Type B2 Biological Safety Cabinet or externally exhausted fume hood.29 CFR 1910.134Prevents inhalation of lachrymatory vapors (H336). If ventilation fails, a NIOSH-approved full-face respirator with organic vapor/acid gas cartridges is required[1][7].

Standard Operating Procedure (SOP): Safe Handling & Dispensing

To ensure a self-validating safety system, every step in the handling process must include a verification check before proceeding to the next.

Step 1: Environmental Verification

  • Verify the fume hood is operational with a face velocity of at least 80–100 feet per minute (fpm).

  • Clear the hood of all incompatible materials, specifically strong bases, amines, and strong oxidizing agents, which can trigger uncontrolled exothermic alkylation[7][8].

Step 2: PPE Donning & Setup

  • Don the PPE as outlined in the matrix above.

  • Prepare a "quench bath" inside the hood before opening the reagent. A 10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) or dilute ammonium hydroxide is highly effective for neutralizing bromomethyl spills by providing a sacrificial nucleophile.

Step 3: Dispensing (Schlenk Technique Recommended)

  • Because the compound is moisture-sensitive and degrades into HBr, handle it under an inert atmosphere (Argon or Nitrogen)[7].

  • Use a gas-tight syringe to transfer the liquid. Self-Validation: Ensure the syringe plunger moves smoothly prior to drawing the chemical to prevent sudden pressure releases or splashing.

Step 4: Post-Transfer Decontamination

  • Immediately rinse all contaminated syringes, spatulas, and glassware in the prepared thiosulfate quench bath. Do not leave contaminated instruments exposed to the ambient air, as they will off-gas lachrymatory vapors[2].

HandlingWorkflow Step1 1. Environmental Setup Verify airflow & clear incompatibles Step2 2. PPE & Quench Prep Don gear, prepare Na2S2O3 bath Step1->Step2 Step3 3. Inert Dispensing Transfer under Argon/N2 Step2->Step3 Step4 4. Reaction Execution Monitor temperature & venting Step3->Step4 Step5 5. Immediate Quenching Submerge tools in thiosulfate Step4->Step5 Step6 6. Waste Segregation Dispose as halogenated organic waste Step5->Step6

Fig 2: Step-by-step operational workflow for handling reactive bromomethyl isoxazoles.

Emergency Response & Spill Mitigation

In the event of an exposure or spill, immediate, decisive action is required to prevent severe tissue damage.

Personnel Exposure Protocol
  • Eye Contact: Lachrymators cause involuntary eye closure. The assisting responder must physically force the victim's eyelids open and flush with running water at an emergency eyewash station for a minimum of 15 minutes[2][8]. Do not use eye ointments.

  • Skin Contact: Immediately remove all contaminated clothing (do not pull contaminated shirts over the head; cut them off if necessary). Drench the skin in a safety shower for 15 minutes[2][9].

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not perform mouth-to-mouth resuscitation if the victim inhaled the substance, as the responder will be exposed to corrosive outgassing[2][8]. Seek emergency medical attention.

Chemical Spill Protocol
  • Evacuate & Isolate: Evacuate the immediate area and allow the fume hood to clear the initial burst of vapors.

  • Containment: Do NOT use water directly on the neat chemical, as the exothermic hydrolysis will vaporize more HBr[8]. Use dry sand, vermiculite, or a specialized chemical absorbent pad to dike the spill.

  • Neutralization: Once absorbed, carefully transfer the material into a solid waste container using non-sparking tools. Slowly add 10% Sodium Thiosulfate solution to the container to neutralize the remaining alkylating agent.

  • Disposal: Seal the container tightly, label it as "Corrosive/Toxic Halogenated Organic Waste," and contact your facility's environmental health and safety (EHS) department for pickup[2].

References

  • NextSDS. "3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole - Substance Database." NextSDS Chemical Compliance. Available at: [Link]

  • Organic Syntheses. "Working with Hazardous Chemicals: Ethyl α-(bromomethyl) acrylate." Organic Syntheses, Coll. Vol. 7, p. 210. Available at:[Link]

  • ACS Publications. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." The Journal of Organic Chemistry. Available at:[Link]

  • ACS Publications. "Structure-Guided Design of the First Noncovalent Small-Molecule Inhibitor of CRM1." Journal of Medicinal Chemistry. Available at:[Link]

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